Product packaging for Benzyl (4-hydroxycyclohexyl)carbamate(Cat. No.:CAS No. 16801-62-0)

Benzyl (4-hydroxycyclohexyl)carbamate

Cat. No.: B096813
CAS No.: 16801-62-0
M. Wt: 249.3 g/mol
InChI Key: JNPBKQOVSMBPGE-UHFFFAOYSA-N
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Description

Benzyl (4-hydroxycyclohexyl)carbamate (CAS 16801-62-0) is a carbamate-protected cyclohexylamine derivative of interest in organic synthesis and pharmaceutical research. This compound features both a hydroxy group and a benzyloxycarbonyl (Cbz) protected amine on its cyclohexane ring, making it a valuable chiral intermediate or building block for constructing more complex molecules . The Cbz group serves as a common protecting group for amines in peptide and organic synthesis, allowing for selective reactions at other molecular sites before being removed under mild conditions . Compounds with the carbamate functional group are frequently explored in medicinal chemistry for their diverse biological activities. For instance, structurally related benzyl carbamate derivatives are investigated as potential modulators of enzymes like BACE1, a target in Alzheimer's disease research . Other carbamate derivatives have shown promise as in vitro antitubercular agents . It is crucial to handle all chemicals with appropriate safety precautions. This product is labeled with the GHS07 signal word and carries the hazard statement H302, indicating it may be harmful if swallowed . This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B096813 Benzyl (4-hydroxycyclohexyl)carbamate CAS No. 16801-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPBKQOVSMBPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16801-62-0
Record name 4-(Z-amino)cyclohexanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl (4-hydroxycyclohexyl)carbamate. The information is intended to support research, development, and formulation activities involving this compound. Data is presented in a structured format, and where available, experimental protocols are detailed.

Chemical Identity and Structure

This compound is a carbamate ester that incorporates a benzyl protecting group and a functionalized cyclohexyl ring. This structure imparts a combination of lipophilic and hydrophilic characteristics, influencing its solubility and potential for further chemical modification.

Molecular Structure:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 4-Aminocyclohexanol 4-Aminocyclohexanol Reaction Reaction 4-Aminocyclohexanol->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Solvent Dichloromethane Solvent->Reaction Base e.g., Triethylamine Base->Reaction Temperature Room Temperature Temperature->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Aqueous Wash Aqueous Wash Organic Phase Separation Organic Phase Separation Drying Drying Solvent Removal Solvent Removal Final Product This compound Purification->Final Product G Start Start Prepare Solution Dissolve compound in co-solvent (e.g., Methanol/Water) Start->Prepare Solution Titration Titrate with standard acid or base solution Prepare Solution->Titration Measure pH Record pH after each titrant addition Titration->Measure pH Iterative Process Measure pH->Titration Plot Data Plot pH vs. Volume of Titrant Measure pH->Plot Data Determine pKa pKa = pH at half-equivalence point Plot Data->Determine pKa End End Determine pKa->End

In-Depth Structural Analysis of Benzyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive structural analysis of Benzyl (4-hydroxycyclohexyl)carbamate, a carbamate derivative of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features, stereoisomerism, and spectroscopic characterization.

Introduction

This compound is a molecule that combines a rigid cyclohexyl scaffold with a carbamate moiety protected by a benzyl group. The presence of the hydroxyl group and the stereochemistry of the cyclohexane ring (cis vs. trans) are critical determinants of its chemical reactivity and biological activity. This guide will delve into the synthesis and detailed structural elucidation of the trans isomer, which is more commonly documented, and will also discuss the expected structural distinctions of the cis isomer.

Synthesis and Stereochemistry

The synthesis of this compound is typically achieved through the reaction of 4-aminocyclohexanol with benzyl chloroformate. The stereochemistry of the final product (cis or trans) is dictated by the stereochemistry of the starting 4-aminocyclohexanol. The trans isomer is frequently synthesized due to the thermodynamic stability of the diequatorial conformation of the substituents on the cyclohexane ring.

Experimental Protocol: Synthesis of Benzyl (trans-4-hydroxycyclohexyl)carbamate

A detailed experimental protocol for the synthesis of the trans isomer is as follows:

  • Reactant Preparation: trans-4-aminocyclohexanol is dissolved in a suitable aprotic solvent, such as acetonitrile (ACN).

  • Base Addition: A tertiary amine base, typically triethylamine (TEA), is added to the solution to act as a proton scavenger.

  • Acylation: The reaction mixture is cooled (typically to 0-5 °C), and benzyl chloroformate (CbzCl) is added dropwise.

  • Reaction: The mixture is stirred for a specified period (e.g., 1 hour) to allow for the complete formation of the carbamate.

  • Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure Benzyl (trans-4-hydroxycyclohexyl)carbamate.

The logical workflow for the synthesis and subsequent characterization is illustrated in the diagram below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start trans-4-Aminocyclohexanol + Benzyl Chloroformate reaction Acylation in the presence of Triethylamine start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography / Recrystallization workup->purification product Benzyl (trans-4-hydroxycyclohexyl)carbamate purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr Structural Elucidation ir FT-IR Spectroscopy product->ir Functional Group Analysis ms Mass Spectrometry product->ms Molecular Weight Confirmation

Synthesis and Characterization Workflow

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
Spectroscopic TechniqueFeatureExpected Data for trans-IsomerPredicted Data for cis-Isomer
¹H NMR Phenyl protons (C₆H₅)δ 7.30-7.40 ppm (m, 5H)δ 7.30-7.40 ppm (m, 5H)
Benzyl protons (CH₂)δ ~5.10 ppm (s, 2H)δ ~5.10 ppm (s, 2H)
Carbamate proton (NH)δ ~4.70 ppm (br s, 1H)δ ~4.80 ppm (br s, 1H)
Cyclohexyl proton (CH-OH)δ ~3.60 ppm (tt, 1H)δ ~4.00 ppm (br s, 1H)
Cyclohexyl proton (CH-NH)δ ~3.45 ppm (br s, 1H)δ ~3.70 ppm (br s, 1H)
Cyclohexyl protons (CH₂)δ 1.20-2.10 ppm (m, 8H)δ 1.40-1.90 ppm (m, 8H)
¹³C NMR Carbonyl carbon (C=O)δ ~156.0 ppmδ ~156.0 ppm
Phenyl carbons (C₆H₅)δ 128.0-137.0 ppmδ 128.0-137.0 ppm
Benzyl carbon (CH₂)δ ~67.0 ppmδ ~67.0 ppm
Cyclohexyl carbon (C-OH)δ ~70.0 ppmδ ~66.0 ppm
Cyclohexyl carbon (C-NH)δ ~50.0 ppmδ ~47.0 ppm
Cyclohexyl carbons (CH₂)δ ~30.0-35.0 ppmδ ~28.0-33.0 ppm
FT-IR (cm⁻¹) O-H stretch~3350 (broad)~3400 (broad)
N-H stretch~3300~3320
C-H stretch (aromatic)~3030~3030
C-H stretch (aliphatic)2850-29502850-2950
C=O stretch (carbamate)~1690~1700
C-O stretch~1250~1240
Mass Spec. (m/z) Molecular Ion [M]⁺249.14249.14
[M+H]⁺250.15250.15
Fragmentation (loss of benzyl group)158.10158.10
Fragmentation (benzyl cation)91.0591.05
Isomeric Differentiation

The key to distinguishing between the cis and trans isomers lies in the ¹H NMR spectrum, specifically in the chemical shifts and coupling constants of the protons on the C1 and C4 positions of the cyclohexane ring.

  • In the trans isomer , with a diequatorial conformation of the hydroxyl and carbamate groups, the C1-H and C4-H protons are axial. This typically results in a larger axial-axial coupling constant, leading to a more complex multiplet (often a triplet of triplets).

  • In the cis isomer , one substituent is axial and the other is equatorial. This leads to different coupling constants for the C1-H and C4-H protons, and their signals may appear as broader singlets or less resolved multiplets compared to the trans isomer. The chemical shifts of these protons are also expected to differ due to the different magnetic environments.

The chemical structure of this compound, highlighting the stereochemical relationship in the trans isomer, is depicted below.

G cluster_trans trans-Benzyl (4-hydroxycyclohexyl)carbamate mol  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14615292&t=l"/>TD>TR>TABLE>

In-Depth Technical Guide: Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16801-62-0

This technical guide provides a comprehensive overview of Benzyl (4-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound, also known as N-Cbz-4-hydroxycyclohexylamine, is a carbamate derivative with a molecular formula of C₁₄H₁₉NO₃.[1] The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine functionality, which is crucial in multi-step organic syntheses.[2] The presence of a hydroxyl group on the cyclohexyl ring provides a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16801-62-0[1]
Molecular Formula C₁₄H₁₉NO₃[1]
Molecular Weight 249.31 g/mol
Melting Point 161-165 °C
Boiling Point 427.6 °C at 760 mmHg
Appearance Colorless or yellowish crystal[1]
Solubility Soluble in common organic solvents[1]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the reaction of 4-aminocyclohexanol with benzyl chloroformate.[1][2] This reaction, a standard N-benzyloxycarbonylation, effectively protects the primary amine.[2]

General Synthesis Protocol

A general procedure for the synthesis involves the following steps:[1]

  • Dissolution: 4-aminocyclohexanol is dissolved in a suitable organic solvent, typically dichloromethane.

  • Addition of Reagent: Benzyl chloroformate (Cbz-Cl) is added to the solution.

  • Reaction: The mixture is stirred at room temperature for a specified period to allow the reaction to proceed.

  • Work-up: The reaction is quenched, often with the addition of brine, and the organic layer is separated.

  • Isolation: The crude product is isolated by filtration.

  • Purification: The final product is purified by recrystallization to yield this compound.[1]

Diagram 1: General Synthesis Workflow

G General Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 4-Aminocyclohexanol 4-Aminocyclohexanol Reaction in Dichloromethane Reaction in Dichloromethane 4-Aminocyclohexanol->Reaction in Dichloromethane Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction in Dichloromethane Aqueous Work-up Aqueous Work-up Reaction in Dichloromethane->Aqueous Work-up Isolation Isolation Aqueous Work-up->Isolation Purification (Recrystallization) Purification (Recrystallization) Isolation->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry.[1] The carbamate functional group is a stable and effective protecting group for amines, a crucial aspect in the synthesis of complex molecules.[2]

The role of carbamates in drug design is significant, as they can act as peptide bond isosteres, enhancing the metabolic stability and cell permeability of drug candidates.[3] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, carbamate derivatives have been investigated as potential therapeutic agents for Alzheimer's disease and as neuroprotective agents.[4][5]

The cyclohexyl scaffold provides a rigid framework that can be functionalized, and the hydroxyl group offers a point for further chemical elaboration, making this compound a valuable building block for creating libraries of molecules for drug discovery programs.

Diagram 2: Role in Drug Discovery

G Application of this compound in Drug Discovery Start This compound Step1 Chemical Modification (e.g., at hydroxyl group) Start->Step1 Step2 Synthesis of Compound Library Step1->Step2 Step3 Biological Screening Step2->Step3 Step4 Identification of Lead Compounds Step3->Step4 End Potential Drug Candidates Step4->End

Caption: Conceptual workflow for utilizing the compound in drug discovery.

Safety Information

Under normal laboratory operating conditions, this compound is considered relatively safe. However, standard laboratory safety protocols should always be followed. This includes avoiding contact with skin, eyes, and the respiratory tract, and preventing ingestion. In case of contact or ingestion, immediate rinsing with water and seeking medical attention is advised.[1] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

A Technical Guide to Unlocking the Therapeutic Potential of Benzyl (4-hydroxycyclohexyl)carbamate: A Roadmap for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide outlines potential research avenues for the novel compound, Benzyl (4-hydroxycyclohexyl)carbamate. While specific biological data for this molecule is not yet available in published literature, its structural motifs—a carbamate linker, a benzyl group, and a hydroxycyclohexyl moiety—are present in numerous pharmacologically active agents. This document provides a strategic framework for researchers, scientists, and drug development professionals to explore its therapeutic promise.

The carbamate group is a cornerstone in medicinal chemistry, valued for its chemical and proteolytic stability, its ability to cross cell membranes, and its structural resemblance to a peptide bond.[1][2][3] Carbamate derivatives are integral to a wide array of approved drugs for conditions including cancer, epilepsy, and various infectious diseases.[1][2] They can either be a critical component for drug-target interactions or serve to enhance the biological activity of the parent molecule.[1][2] Furthermore, the carbamate functional group can be leveraged in prodrug design to improve metabolic stability and bioavailability.[1][2]

This guide proposes a multi-pronged research plan to elucidate the bioactivity of this compound, focusing on oncology, neurodegenerative disorders, and infectious diseases. Detailed hypothetical experimental protocols and data tables are provided to serve as a blueprint for initial investigations.

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard N-benzyloxycarbonylation reaction. This typically involves the reaction of 4-aminocyclohexanol with benzyl chloroformate in the presence of a base.[4][5]

Hypothetical Synthesis Protocol:

  • Dissolve 4-aminocyclohexanol in a suitable solvent such as dichloromethane.

  • Add benzyl chloroformate to the solution.

  • Introduce a base, like triethylamine, to the reaction mixture.

  • Allow the reaction to stir at room temperature for a designated period.

  • Perform an aqueous workup, for instance, with brine, and separate the organic layer.

  • Isolate the solid product through filtration.

  • Purify the final compound via recrystallization to obtain this compound.[4]

Potential Therapeutic Areas and Research Plan

Based on the pharmacological activities of structurally related compounds, the following areas are proposed for investigation:

Anticancer Activity

The carbamate moiety is a feature in several anticancer agents.[1][2] A proposed research plan would involve screening this compound against a panel of cancer cell lines to determine its cytotoxic potential.

Hypothetical In Vitro Cytotoxicity Data

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
HCT-116Colon Cancer22.8
A549Lung Cancer35.1
HeLaCervical Cancer18.5

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Proposed Anticancer Research Workflow

A In Vitro Screening (MTT Assay) B Mechanism of Action Studies (e.g., Apoptosis Assays) A->B Active Compound C In Vivo Xenograft Models B->C Confirmed Mechanism D Lead Optimization C->D Efficacy in Vivo

Workflow for anticancer evaluation.
Neuroprotective and Neuromodulatory Activity

Derivatives of arylcyclohexylamine are known for their activity on the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[6] Benzyl carbamates have also been investigated as potential modulators of enzymes like beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant to Alzheimer's disease.[7]

Hypothetical BACE1 Inhibition Data

CompoundConcentration (µM)Hypothetical % Inhibition
This compound1035.4
Positive Control (e.g., Verubecestat)195.2

Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

  • Reagent Preparation: Prepare a reaction buffer, BACE1 enzyme solution, and a fluorescently labeled BACE1 substrate.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, this compound at various concentrations, and the BACE1 enzyme. Incubate for 15 minutes.

  • Reaction Initiation: Add the BACE1 substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the percentage of BACE1 inhibition by comparing the reaction rates in the presence and absence of the test compound.[7]

Potential Neuroprotective Signaling Pathway Investigation

Compound This compound BACE1 BACE1 Compound->BACE1 Inhibition APP Amyloid Precursor Protein (APP) BACE1->APP Cleavage Abeta Amyloid-β (Aβ) Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques

Hypothetical inhibition of Aβ production.
Antimicrobial Activity

Benzylcarbamate compounds have been evaluated for their antimicrobial properties.[8] A systematic investigation into the antibacterial and antifungal activity of this compound is warranted.

Hypothetical Antimicrobial Activity Data (MIC)

OrganismStrainHypothetical MIC (µg/mL)
Staphylococcus aureusATCC 2921332
Escherichia coliATCC 2592264
Candida albicansATCC 9002816

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Prepare standardized inoculums of the test microorganisms.

  • Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Future Directions

Positive results in any of the initial screening assays should be followed by more in-depth studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for activity and to optimize potency and selectivity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology Assessment: Preliminary toxicity studies to determine the compound's safety profile.

The structural features of this compound suggest a high potential for biological activity. The proposed research plan provides a comprehensive starting point for a thorough investigation into its therapeutic possibilities.

References

The Unseen Scaffolding: A Technical Guide to Benzyl (4-hydroxycyclohexyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the synthesis, chemical significance, and therapeutic applications of Benzyl (4-hydroxycyclohexyl)carbamate and its derivatives. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the utility of this foundational molecule in medicinal chemistry.

Introduction: A Tale of a Building Block, Not a Blockbuster

The history of this compound is not one of a landmark discovery of a wonder drug, but rather the quiet and consistent narrative of a crucial chemical intermediate. Its significance lies not in its own biological activity, but in the properties it imparts to the more complex molecules derived from it. The presence of the benzyl carbamate (Cbz) group, a widely used amine protecting group, combined with the 4-hydroxycyclohexyl scaffold—a "privileged" structure in medicinal chemistry—makes it a versatile starting point for the synthesis of novel therapeutic agents.

This guide explores the synthesis of this compound and its pivotal role as a structural foundation for the development of targeted therapies, with a focus on its application in the creation of Cyclin-Dependent Kinase 12 (CDK12) inhibitors for oncology and novel antitubercular agents.

Core Synthesis: The N-Benzyloxycarbonylation of 4-Aminocyclohexanol

The primary route to this compound is a standard N-benzyloxycarbonylation reaction. This straightforward and efficient method involves the reaction of 4-aminocyclohexanol with benzyl chloroformate in the presence of a base.[1][2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Aminocyclohexanol 4-Aminocyclohexanol Reaction N-Benzyloxycarbonylation 4-Aminocyclohexanol->Reaction Benzyl_Chloroformate Benzyl_Chloroformate Benzyl_Chloroformate->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Benzyl (4-hydroxycyclohexyl)carbamate Reaction->Product

General Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminocyclohexanol

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM) or a similar inert solvent

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-aminocyclohexanol in dichloromethane in a reaction flask.

  • Add the base to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a designated time (typically monitored by TLC for completion).

  • Quench the reaction by adding water or a brine solution.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[1]

The Benzyl Carbamate Moiety: A Cornerstone of Peptide and Medicinal Chemistry

The benzyl carbamate (Cbz or Z) group is a foundational amine protecting group in organic synthesis.[3] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation.[2] In the context of drug design, the carbamate linkage itself is a key structural motif found in numerous approved therapeutic agents.[3] It can act as a stable peptide bond isostere, improve cell membrane permeability, and contribute to drug-target interactions.[3]

The 4-Hydroxycyclohexyl Scaffold: A Privileged Structure

Saturated carbocyclic rings, such as the cyclohexyl moiety, are considered "privileged scaffolds" in medicinal chemistry. These structures are frequently found in biologically active compounds and can bind to multiple receptor types. The cyclohexyl ring provides a rigid, three-dimensional framework that can be functionalized to orient substituents in precise spatial arrangements, enhancing binding affinity and selectivity for a biological target. The hydroxyl group on the 4-position offers a site for further chemical modification or can act as a hydrogen bond donor or acceptor in interactions with a target protein.

Application in Oncology: CDK12 Inhibitors

Cyclin-dependent kinase 12 (CDK12) is a key regulator of gene transcription and is implicated in the DNA damage response.[1] Inhibition of CDK12 is a promising therapeutic strategy in oncology, particularly for cancers with specific genetic vulnerabilities. The trans-4-aminocyclohexyl scaffold, derived from this compound, has been a critical component in the design of potent and selective CDK12 inhibitors.[1]

G CDK12_Inhibitor CDK12 Inhibitor (e.g., containing the trans-4-aminocyclohexyl scaffold) CDK12_CyclinK CDK12/Cyclin K Complex CDK12_Inhibitor->CDK12_CyclinK Inhibition RNAPII_CTD RNA Polymerase II C-Terminal Domain CDK12_CyclinK->RNAPII_CTD Phosphorylates p_RNAPII_CTD Phosphorylated RNAPII CTD RNAPII_CTD->p_RNAPII_CTD Transcription_Elongation Transcription Elongation of DNA Damage Response Genes p_RNAPII_CTD->Transcription_Elongation Promotes Cell_Cycle_Progression Tumor Cell Proliferation Transcription_Elongation->Cell_Cycle_Progression Leads to

Simplified CDK12 Signaling Pathway and Point of Inhibition.
Quantitative Data: CDK12 Inhibitory Activity

Compound ClassExample CompoundTargetIC50 (nM)Cell-Based ActivityReference
3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivativesCompound 2CDK12<10Growth inhibition in SK-BR-3 cells[1]
THZ531 DerivativesBSJ-01-175CDK12155Downregulation of CDK12-targeted genes[4]
Experimental Protocol: In Vitro CDK12 Kinase Assay

This protocol is a generalized representation based on luminescence-based assays like ADP-Glo™.[5]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - CDK12/Cyclin K Enzyme - Substrate & ATP - Test Inhibitor Dilutions Add_Inhibitor Add Inhibitor/DMSO to Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add CDK12/Cyclin K Enzyme Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate with ATP/Substrate Incubate at 30°C Add_Enzyme->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) Initiate_Reaction->Stop_Reaction Develop_Signal Develop Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Luminescence Read Luminescence Develop_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for an In Vitro CDK12 Kinase Assay.
  • Reagent Preparation : Prepare stock solutions of the test inhibitor in 100% DMSO and create serial dilutions. Prepare solutions of recombinant human CDK12/Cyclin K complex, the appropriate peptide substrate, and ATP in kinase assay buffer.

  • Assay Plate Setup : Add the serially diluted inhibitor or DMSO (for controls) to the wells of a microplate.

  • Kinase Reaction : Add the CDK12/Cyclin K enzyme solution to each well. Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at 30°C for a specified duration (e.g., 60-90 minutes).[6]

  • Signal Detection : Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Add a kinase detection reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Application in Infectious Diseases: Antitubercular Agents

The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutics. The carbamate functional group has been incorporated into various molecular scaffolds to develop new antitubercular agents. While this compound itself is not an antitubercular drug, its structural motifs are relevant to the design of compounds that are active against Mycobacterium tuberculosis.

Quantitative Data: In Vitro Antitubercular Activity
Compound ClassExample CompoundTarget StrainMIC (µg/mL)Reference
Salicylanilide CarbamatesVarious DerivativesM. tuberculosis H37Rv & MDR strains0.5-2 µmol/L[7]
2-aminoquinazolinonesCompound 2M. tuberculosis(varied by media)[8]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a common and reliable colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[9]

  • Plate Setup : In a 96-well microplate, add sterile deionized water to the outer wells to prevent evaporation. Add Middlebrook 7H9 broth to the test wells.

  • Compound Dilution : Prepare serial dilutions of the test compound directly in the microplate.

  • Inoculation : Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well.

  • Incubation : Seal the plate and incubate at 37°C for approximately 5-7 days.

  • Color Development : Add Alamar Blue reagent and a surfactant like Tween 80 to each well. Incubate for another 24 hours.

  • Result Interpretation : A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[9]

Conclusion

This compound exemplifies the critical role of foundational molecules in the drug discovery and development pipeline. While it may not have a celebrated history of its own, its constituent parts—the versatile benzyl carbamate protecting group and the privileged 4-hydroxycyclohexyl scaffold—provide a robust platform for the synthesis of innovative therapeutics. Its application in the development of CDK12 inhibitors and as a structural relative to components of antitubercular agents underscores its enduring value to medicinal chemists. This guide provides a technical overview to aid researchers in leveraging the chemical potential of this and related structures in the ongoing quest for novel and effective medicines.

References

Spectroscopic Data for Benzyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (4-hydroxycyclohexyl)carbamate and its close structural analogs. Due to the limited availability of published spectra for the specific target molecule, this document presents representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from benzyl carbamate and cyclohexyl carbamate derivatives. These analogs serve as excellent models for interpreting the key spectroscopic features of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for benzyl carbamate and a representative cyclohexyl carbamate. These data points are crucial for the structural elucidation and characterization of carbamate-containing compounds.

Table 1: ¹H NMR Spectroscopic Data of Benzyl Carbamate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.56 - 7.54d2HAromatic (ortho-protons)
7.46 - 7.39m3HAromatic (meta- & para-protons)
5.11s2HCH₂ (benzyl)
4.91br s2HNH₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of Benzyl Carbamate

Chemical Shift (δ) ppmAssignment
156.8C=O (carbamate)
138.6Aromatic (quaternary)
128.5Aromatic CH
127.5Aromatic CH
127.2Aromatic CH
67.0CH₂ (benzyl)

(Predicted data, representative values)

Table 3: IR Spectroscopic Data of Benzyl Carbamate

Wavenumber (cm⁻¹)IntensityAssignment
3422 - 3332Strong, BroadN-H Stretch
1694StrongC=O Stretch (carbamate)
1610MediumN-H Bend
1346MediumC-N Stretch
1068MediumC-O Stretch

Sample Preparation: KBr Pellet[1]

Table 4: Mass Spectrometry Data of Benzyl Carbamate

m/zRelative Intensity (%)Assignment
151Moderate[M]⁺ (Molecular Ion)
108High[M - NH₂CO]⁺
91High[C₇H₇]⁺ (Tropylium ion)
79Moderate[C₆H₇]⁺
77Moderate[C₆H₅]⁺

(Data from Electron Ionization Mass Spectrometry)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Carbamates

  • Sample Preparation: Approximately 5-10 mg of the carbamate sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The solution is thoroughly mixed to ensure homogeneity.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Acquisition: The prepared NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal resolution. The ¹H spectrum is acquired first, followed by the ¹³C spectrum. The number of scans for ¹³C NMR is generally higher due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra are phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of Solid Carbamates

  • Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any residues.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.

  • Sample Application: A small amount of the solid carbamate sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal. Consistent pressure is important for reproducible results.

  • Data Acquisition: The IR spectrum of the sample is recorded. The number of scans can be varied to achieve a good signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry of Carbamates

  • Sample Preparation: The carbamate sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. A small aliquot of this solution is then further diluted to the low µg/mL or ng/mL range. A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrument Setup: The mass spectrometer is set to either positive or negative ion detection mode, depending on the analyte's properties. The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized for the specific compound.

  • Sample Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

  • Ionization and Mass Analysis: The sample is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum. The data system processes the raw data to produce the final spectrum, showing the relative abundance of ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve and Dilute Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer (ATR) Prep_IR->IR MS Mass Spectrometer (ESI) Prep_MS->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Background Subtraction IR->IR_Data MS_Data Ion Detection & m/z Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Stability and Storage of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl (4-hydroxycyclohexyl)carbamate is a bifunctional organic molecule featuring a carbamate linkage and a hydroxyl group on a cyclohexane ring. Its stability is primarily influenced by the chemical reactivity of these functional groups. The carbamate group is susceptible to hydrolysis under both acidic and basic conditions, while the secondary alcohol is prone to oxidation. Recommended storage is in a cool, dry, and dark environment under an inert atmosphere to minimize degradation. This guide outlines the potential degradation pathways, recommended storage conditions, and protocols for conducting stability studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource(s)
Molecular FormulaC₁₄H₁₉NO₃[1]
Molecular Weight249.31 g/mol [1]
AppearanceColorless or yellowish crystal/solid[2]
SolubilitySoluble in common organic solvents[2]
Storage Temperature2-8°C, sealed in a dry environment[1]

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups that dictate its stability: the benzyl carbamate and the secondary alcohol.

3.1 Hydrolysis of the Carbamate Linkage The carbamate ester linkage is the most probable site of degradation. This hydrolysis can be catalyzed by both acid and base.[3][4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen is followed by nucleophilic attack by water, leading to the cleavage of the carbamate bond to form 4-aminocyclohexanol, benzyl alcohol, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs.[3] This pathway is often faster than acid-catalyzed hydrolysis for carbamates.[6][7] The reaction yields 4-aminocyclohexanol and benzyl alcohol.

3.2 Oxidation of the Secondary Alcohol The secondary hydroxyl group on the cyclohexane ring can be oxidized to a ketone, forming benzyl (4-oxocyclohexyl)carbamate. This reaction can be promoted by oxidizing agents, atmospheric oxygen (especially at elevated temperatures), or in the presence of metal ion impurities.

3.3 Other Potential Degradation Routes

  • Thermolysis: While carbamates are generally more stable than their corresponding amides, elevated temperatures can lead to decomposition.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially induce degradation, a common phenomenon for aromatic compounds.[4][5]

  • Hydrogenolysis: The benzyl group of the carbamate can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which is a standard deprotection method for Cbz-protected amines.[8] While not a typical storage concern, it is a key chemical reactivity to be aware of.

Below is a diagram illustrating the primary degradation pathways.

G main This compound hydrolysis Hydrolysis (Acid or Base) main->hydrolysis oxidation Oxidation main->oxidation prod1 4-Aminocyclohexanol hydrolysis->prod1 prod2 Benzyl Alcohol hydrolysis->prod2 prod3 CO2 hydrolysis->prod3 prod4 Benzyl (4-oxocyclohexyl)carbamate oxidation->prod4

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.

ConditionRecommendationRationale
Temperature 2-8°CTo slow down the rate of potential hydrolytic and oxidative degradation reactions.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)To minimize contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Container Tightly sealed, opaque containerTo prevent exposure to moisture and light.[9] Amber glass vials with tight-fitting caps are ideal.
Light Protect from lightTo prevent potential photodegradation.
Handling Use in a well-ventilated area or fume hood. Avoid contact with strong acids, bases, and oxidizing agents.To ensure personnel safety and prevent induced chemical degradation.[10]

Experimental Protocols for Stability Assessment

For drug development purposes, conducting forced degradation studies is crucial to identify potential degradants and establish the stability-indicating nature of analytical methods.[3]

5.1 General Experimental Workflow The following diagram outlines a typical workflow for a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT, 4h) A->C D Oxidation (e.g., 3% H2O2, RT, 24h) A->D E Thermal Stress (e.g., 80°C, 48h) A->E F Photostability (ICH Q1B guidelines) A->F G Neutralize Samples (if needed) B->G C->G D->G E->G F->G H Dilute to Working Concentration G->H I Analyze by HPLC-UV/MS H->I J Calculate % Degradation I->J K Identify Degradation Products J->K L Perform Mass Balance K->L

Caption: General workflow for a forced degradation study.

5.2 Detailed Methodologies

5.2.1 Preparation of Stock Solution

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

5.2.2 Acidic Hydrolysis

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution in a water bath at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to the target concentration for analysis.

5.2.3 Basic Hydrolysis

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature for 4 hours.

  • Neutralize with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase to the target concentration for analysis.

5.2.4 Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[3]

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute with the mobile phase to the target concentration for analysis.

5.2.5 Thermal Degradation

  • Store a solid sample of the compound in an oven at 80°C for 48 hours.

  • Also, expose a solution of the compound (in a suitable solvent) to the same conditions.

  • After the specified time, cool the samples and prepare for analysis.

5.2.6 Photostability Testing

  • Expose solid and solution samples to light as per ICH Q1B guidelines. This involves exposure to a cool white fluorescent lamp (providing an overall illumination of not less than 1.2 million lux hours) and a near UV lamp (not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

5.3 Analytical Method A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, should be developed and validated. The method must be able to separate the parent compound from all significant degradation products.[3]

Conclusion

While specific stability data for this compound is limited, a thorough understanding of its functional groups allows for a scientifically grounded approach to its storage and handling. The primary degradation concerns are hydrolysis of the carbamate linkage and oxidation of the secondary alcohol. By storing the compound at refrigerated temperatures (2-8°C) in a tightly sealed, opaque container under an inert atmosphere, its shelf-life can be maximized. For developmental purposes, conducting forced degradation studies is essential to fully characterize its stability profile.

References

Benzyl (4-hydroxycyclohexyl)carbamate: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl (4-hydroxycyclohexyl)carbamate, a bifunctional organic molecule that serves as a valuable building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and medicinal chemistry landscapes. Its rigid cyclohexyl scaffold, coupled with the versatile reactivity of the hydroxyl and N-protected amino functionalities, makes it an attractive starting material for the generation of novel chemical entities.

Physicochemical Properties

This compound, also known as N-Cbz-4-hydroxycyclohexylamine, is a colorless to yellowish crystalline solid.[1] It is soluble in common organic solvents.[1] While detailed experimental spectroscopic data are not widely published, the expected physicochemical properties are summarized in the table below, based on available data for the compound and its close analogs.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₃[1]
Molecular Weight 249.31 g/mol [1]
Appearance Colorless to yellowish crystalline solid[1]
Stereochemistry Exists as cis and trans isomers

Synthesis of this compound

The synthesis of this compound is achieved through the N-benzyloxycarbonylation (N-Cbz protection) of 4-aminocyclohexanol. This reaction involves the treatment of the primary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

General Synthetic Workflow

The overall synthetic process can be visualized as a straightforward two-step sequence: the reaction of the starting materials followed by workup and purification.

G cluster_0 Reaction cluster_1 Workup & Purification 4-Aminocyclohexanol 4-Aminocyclohexanol Reaction_Vessel Reaction Mixture 4-Aminocyclohexanol->Reaction_Vessel Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Aqueous Workup Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Recrystallization/ Chromatography Drying->Purification Final_Product This compound Purification->Final_Product G cluster_0 Scaffold Immobilization cluster_1 Diversification cluster_2 Cleavage and Isolation Scaffold Benzyl (4-iodocyclohexyl)carbamate Immobilized_Scaffold Resin-Bound Scaffold Scaffold->Immobilized_Scaffold Base-mediated alkylation Resin Solid Support (e.g., Merrifield Resin) Resin->Immobilized_Scaffold Diversified_Resin Diversified Resin-Bound Products Immobilized_Scaffold->Diversified_Resin Coupling_Partners Boronic Acids (Suzuki) or Terminal Alkynes (Sonogashira) Coupling_Partners->Diversified_Resin Pd-catalyzed cross-coupling Cleavage Cleavage from Resin (e.g., Hydrogenolysis) Diversified_Resin->Cleavage Final_Products Library of Diverse Final Products Cleavage->Final_Products

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Benzyl (4-hydroxycyclohexyl)carbamate. This compound is a valuable intermediate in organic synthesis and drug discovery, featuring a carbamate-protected amine on a cyclohexyl scaffold, which also contains a hydroxyl group for further functionalization. The protocol details the N-benzyloxycarbonylation of 4-aminocyclohexanol. This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its straightforward removal via catalytic hydrogenolysis.[1][2] The synthesis of this compound involves the protection of the amino group of 4-aminocyclohexanol using benzyl chloroformate. This reaction, typically performed under Schotten-Baumann conditions, proceeds with the formation of a stable carbamate.[2] The resulting bifunctional molecule, containing both a protected amine and a free hydroxyl group, is a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

Reaction Scheme

The overall reaction for the synthesis of this compound is presented below:

4-Aminocyclohexanol reacts with Benzyl Chloroformate in the presence of a base to yield this compound and hydrochloric acid.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-aminocyclohexanol and benzyl chloroformate.

Materials:

  • 4-Aminocyclohexanol

  • Benzyl chloroformate (Cbz-Cl)[3]

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 eq) and sodium carbonate (2.0 eq) in a 1:1 mixture of dichloromethane and water.

  • Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.[2]

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture dropwise, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

    • Combine all organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.[4][5]

Safety Precautions:

  • Benzyl chloroformate is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood.[1][3]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
4-Aminocyclohexanol1.0 equivalent
Benzyl chloroformate1.05 - 1.2 equivalents[2]
Sodium Carbonate2.0 equivalents
Reaction Conditions
Temperature0-5 °C to Room Temp.[2]
Reaction Time2-4 hours[2]
SolventDichloromethane/Water (1:1)
Product Information
Molecular FormulaC₁₄H₁₉NO₃[6]
Molecular Weight249.31 g/mol
AppearanceColorless to yellowish solid[6]
Typical Yield80-95%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-aminocyclohexanol and Na2CO3 in DCM/H2O cool Cool to 0-5 °C start->cool add Add Benzyl Chloroformate cool->add react Stir at Room Temperature (2-4h) add->react separate Separate Organic Layer react->separate Proceed to Workup extract Extract Aqueous Layer with DCM separate->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Recrystallization or Chromatography evaporate->purify end_product end_product purify->end_product Final Product

Caption: Workflow for the synthesis of this compound.

References

Application of Benzyl (4-hydroxycyclohexyl)carbamate as a Protecting Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-hydroxycyclohexyl)carbamate is a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceutical agents. The core structure features a carbamate functional group, where the amine is protected by a benzyloxycarbonyl (Cbz) group, and a hydroxyl group on a cyclohexane ring. The Cbz group is a well-established protecting group for amines due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.[1] This allows for selective reactions at other sites of a molecule without interference from the protected amine. The presence of the hydroxyl group provides a reactive handle for further synthetic modifications.

This document provides detailed application notes and protocols for the use of this compound as a protecting group, including its synthesis, deprotection, and a discussion of its orthogonality with other common protecting groups.

Data Presentation

Table 1: Synthesis of this compound - Representative Reaction Parameters
Starting MaterialReagentBaseSolventReaction Time (h)Temperature (°C)Typical Yield (%)
4-AminocyclohexanolBenzyl ChloroformateSodium BicarbonateDichloromethane/Water4-60 to RT85-95
4-AminocyclohexanolBenzyl ChloroformateTriethylamineDichloromethane2-40 to RT80-90

Note: Yields are typical for N-benzyloxycarbonylation reactions and may vary based on specific reaction conditions and scale.

Table 2: Deprotection of this compound - Representative Reaction Parameters
Protected SubstrateCatalystHydrogen SourceSolventReaction Time (h)Temperature (°C)Typical Yield (%)
This compound10% Pd/CH₂ (balloon)Methanol12-24RT>95
This compound10% Pd/CAmmonium FormateMethanol2-4Reflux>90

Note: Reaction times and yields are typical for the catalytic hydrogenation of Cbz-protected amines and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amino group of 4-aminocyclohexanol using benzyl chloroformate.

Materials:

  • 4-Aminocyclohexanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminocyclohexanol (1.0 eq) in a mixture of dichloromethane and water (2:1 v/v). Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (2.0-2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Protection Reaction: Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[2][3]

Protocol 2: Deprotection of this compound via Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group to regenerate the free amine.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or ammonium formate

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add methanol to dissolve the substrate.

  • Addition of Catalyst: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation:

    • Method A (Hydrogen Gas): Secure a hydrogen-filled balloon to the flask, evacuate the flask, and backfill with hydrogen. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Method B (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the reaction mixture and heat to reflux for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-aminocyclohexanol.

Visualization of Workflows and Pathways

G cluster_synthesis Synthesis of this compound cluster_deprotection Deprotection to 4-Aminocyclohexanol start_synthesis 4-Aminocyclohexanol reaction_synthesis Protection Reaction (DCM/Water, 0°C to RT) start_synthesis->reaction_synthesis reagents_synthesis Benzyl Chloroformate, NaHCO₃ reagents_synthesis->reaction_synthesis workup_synthesis Aqueous Work-up & Extraction reaction_synthesis->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis product This compound purification_synthesis->product start_deprotection This compound reaction_deprotection Catalytic Hydrogenation (Methanol, RT or Reflux) start_deprotection->reaction_deprotection reagents_deprotection 10% Pd/C, H₂ (or NH₄HCO₂) reagents_deprotection->reaction_deprotection workup_deprotection Filtration through Celite reaction_deprotection->workup_deprotection final_product 4-Aminocyclohexanol workup_deprotection->final_product

Caption: Experimental workflow for the synthesis and deprotection of this compound.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein G-protein CCR2->G_protein Activation PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK MAPK MAPK G_protein->MAPK Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Akt->Transcription_Factors STAT STAT JAK->STAT STAT->Transcription_Factors MAPK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Inflammation Migration Proliferation Survival Gene_Expression->Cellular_Response

Caption: Simplified CCR2 signaling pathway, a target for which derivatives of the title compound may be developed.

Orthogonality and Application in Drug Development

The Cbz protecting group is considered orthogonal to several other common amine protecting groups, most notably the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

  • Orthogonality with Boc: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is generally stable to these conditions.

  • Orthogonality with Fmoc: The Fmoc group is removed under basic conditions (e.g., piperidine), to which the Cbz group is also stable.

This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective deprotection and functionalization of molecules with multiple amine groups. In the context of drug development, this compound can serve as a versatile building block. For instance, the hydroxyl group can be modified while the amine is protected. Subsequently, the Cbz group can be removed to reveal the amine for further elaboration, such as amide bond formation or reductive amination, in the synthesis of complex target molecules. The cyclohexane scaffold provides a rigid framework that can be desirable in drug design to control the conformation of the molecule.

References

Application Notes and Protocols: Benzyl (4-hydroxycyclohexyl)carbamate and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-hydroxycyclohexyl)carbamate and its derivatives are of significant interest in medicinal chemistry. The carbamate functional group is a key structural motif in numerous therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1] The benzyl group and the hydroxycyclohexyl moiety provide a scaffold that can be readily functionalized to optimize biological activity. While specific biological data for this compound is not extensively available in the public domain, a closely related analog, 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate , has demonstrated notable antitubercular activity.[2] This document will provide a detailed overview of the synthesis, biological evaluation, and relevant protocols, focusing on this promising analog as a case study.

Chemical Properties

PropertyValueReference
Molecular FormulaC14H19NO3[3]
Molecular Weight249.31 g/mol [3]
AppearanceColorless or yellowish crystal[3]
SolubilitySoluble in common organic solvents[3]

Application in Antitubercular Research

A series of (3-benzyl-5-hydroxyphenyl)carbamates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb). Among these, compounds with a cycloalkyl carbamate moiety were found to be particularly potent.[2]

Quantitative Data: Antitubercular Activity

The minimum inhibitory concentration (MIC) of 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate and related compounds against different strains of M. tuberculosis was determined using the Microplate Alamar Blue Assay (MABA).

CompoundMtb H37Ra MIC (µg/mL)Mtb H37Rv MIC (µg/mL)MDR-Mtb MIC (µg/mL)
4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate (3n)25N/AN/A
Cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate (3i)1.251.253.13
4,4-Dimethyl-cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate (3l)0.6250.6251.56

MDR-Mtb: Multidrug-resistant M. tuberculosis. Data sourced from[2].

The data indicates that while the introduction of a hydroxyl group on the cyclohexyl ring in compound 3n decreased the inhibitory activity compared to its non-hydroxylated and alkyl-substituted counterparts, it still demonstrates activity against M. tuberculosis. The study suggests that a hydrophobic moiety on the carbamate is important for antitubercular activity.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate

This protocol is adapted from the synthesis of analogous compounds.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process 3-Amino-5-benzylphenol 3-Amino-5-benzylphenol Step1 1. Dissolve 3-amino-5-benzylphenol and pyridine in dry THF 3-Amino-5-benzylphenol->Step1 1,4-Cyclohexanediol 1,4-Cyclohexanediol Step4 4. Add 1,4-Cyclohexanediol 1,4-Cyclohexanediol->Step4 Triphosgene Triphosgene Step2 2. Add triphosgene solution dropwise at 0°C Triphosgene->Step2 Pyridine Pyridine Pyridine->Step1 Step1->Step2 Step3 3. Stir at room temperature Step2->Step3 Step3->Step4 Step5 5. Stir at room temperature Step4->Step5 Step6 6. Quench, Extract, and Purify Step5->Step6 Product 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate Step6->Product

Caption: Synthetic workflow for 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate.

Materials:

  • 3-Amino-5-benzylphenol

  • 1,4-Cyclohexanediol

  • Triphosgene

  • Pyridine

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-amino-5-benzylphenol (1.0 mmol) and pyridine (1.2 mmol) in dry THF.

  • To this solution, add a solution of triphosgene (0.4 mmol) in dry THF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add 1,4-Cyclohexanediol (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[4][5]

Experimental Workflow:

G Start Start Prep_Plate Prepare 96-well plate with serial dilutions of test compound Start->Prep_Plate Add_Inoculum Add M. tuberculosis inoculum to each well Prep_Plate->Add_Inoculum Incubate1 Incubate at 37°C for 5-7 days Add_Inoculum->Incubate1 Add_Reagents Add Alamar Blue and Tween 80 Incubate1->Add_Reagents Incubate2 Incubate for an additional 24 hours Add_Reagents->Incubate2 Read_Results Visually determine MIC (Blue = Inhibition, Pink = Growth) Incubate2->Read_Results End End Read_Results->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • Sterile 96-well flat-bottom plates

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • Tween 80 (20% solution)

  • Test compound stock solution

  • M. tuberculosis culture

Procedure:

  • In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis adjusted to a 1.0 McFarland standard and then dilute 1:50 in 7H9 broth.[4]

  • Add 100 µL of the diluted inoculum to each well.

  • Seal the plate and incubate at 37°C for 5-7 days.

  • Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[4]

  • Incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[1]

Potential Application in BACE1 Inhibition

Benzyl carbamate derivatives have also been investigated as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. While no specific data exists for this compound, a study on benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate showed approximately 28% inhibition of BACE1 activity at a concentration of 10 µM.[6] This suggests that the benzyl carbamate scaffold may be a starting point for the design of BACE1 inhibitors.

Protocol 3: BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay

This is a common assay for measuring BACE1 activity and screening for inhibitors.[6][7]

Assay Principle:

G cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Donor_Quencher Fluorophore (Donor) -- Peptide -- Quencher (Acceptor) No_Fluorescence FRET Occurs Fluorescence is Quenched Donor_Quencher->No_Fluorescence BACE1 BACE1 Donor_Quencher->BACE1 BACE1 Cleavage Donor Fluorophore Fluorescence FRET Disrupted Fluorescence is Emitted Donor->Fluorescence Quencher Quencher Quencher->Fluorescence BACE1->Donor BACE1->Quencher

Caption: Principle of the BACE1 FRET Assay.

Materials:

  • BACE1 enzyme

  • FRET peptide substrate

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (potential inhibitor)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Add assay buffer, test compound (or vehicle control), and BACE1 enzyme to the wells of a 96-well plate.

  • Initiate the reaction by adding the FRET peptide substrate.

  • Incubate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60-120 minutes).[6]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percentage of inhibition by comparing the fluorescence in the wells with the test compound to the control wells.

Conclusion

This compound and its analogs represent a versatile scaffold in medicinal chemistry. The demonstrated antitubercular activity of a close analog highlights the potential of this chemical class in developing new therapeutics. The provided protocols for synthesis and biological evaluation offer a framework for researchers to further explore the potential of these compounds against various therapeutic targets. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its medicinal chemistry applications.

References

Application Notes and Protocols: Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential applications of Benzyl (4-hydroxycyclohexyl)carbamate, a versatile bifunctional molecule. Its structure, featuring a carbamate-protected amine and a hydroxyl group on a cyclohexyl scaffold, makes it a valuable intermediate in organic synthesis and a potential building block in drug discovery programs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-aminocyclohexanol with benzyl chloroformate. This reaction is a standard N-benzyloxycarbonylation, a common method for protecting primary amines.[1] The benzyl carbamate (Cbz) group is stable under various reaction conditions and can be easily removed by catalytic hydrogenation.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-aminocyclohexanol and benzyl chloroformate.[2]

Materials:

  • 4-Aminocyclohexanol

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture. Maintain the temperature between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions:

  • Benzyl chloroformate is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.[1]

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.[1]

Data Presentation: Synthesis of this compound
ReagentMolar RatioMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-Aminocyclohexanol1.0115.17101.15 g
Benzyl chloroformate1.05170.5910.51.79 g
Triethylamine1.1101.19111.11 g
Dichloromethane-84.93-50 mL
Product
This compound-249.31-~2.2 g (90%)

Note: The yield is hypothetical and can vary based on reaction conditions and purification efficiency.

Visualization: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation & Purification A Dissolve 4-Aminocyclohexanol in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Benzyl Chloroformate (0-5 °C) C->D E Stir at Room Temperature (2-4 hours) D->E F Quench with Water E->F G Wash with NaHCO₃ and Brine F->G H Dry Organic Layer G->H I Concentrate under Reduced Pressure H->I J Column Chromatography (Optional) I->J K Pure Benzyl (4-hydroxycyclohexyl)carbamate J->K

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate for creating more complex molecules. The hydroxyl group can be further functionalized, for instance, through esterification or etherification, while the carbamate can be deprotected to reveal the amine for subsequent reactions like amide bond formation.

Application as a Scaffold for Combinatorial Library Synthesis

A potential application is its use as a scaffold in solid-phase organic synthesis (SPOS) to generate a library of diverse compounds for drug screening.[3] The general workflow involves immobilization onto a solid support, diversification of the scaffold, and finally, cleavage to release the products.[3]

Experimental Protocol: Solid-Phase Diversification (Hypothetical)

This protocol outlines a hypothetical solid-phase synthesis using a derivative of this compound, for example, Benzyl (4-iodocyclohexyl)carbamate, to showcase a diversification strategy.[3]

Materials:

  • Merrifield resin

  • Benzyl (4-iodocyclohexyl)carbamate

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Boronic acid (for Suzuki coupling)

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Solvents for washing (DMF, Dichloromethane, Methanol)

Procedure:

  • Immobilization:

    • Swell Merrifield resin in anhydrous DMF.

    • In a separate flask, dissolve Benzyl (4-iodocyclohexyl)carbamate, Cs₂CO₃, and TBAI in anhydrous DMF.

    • Add this solution to the swollen resin and agitate at 50°C for 24 hours.

    • Wash the resin sequentially with DMF, DCM, and Methanol, then dry under vacuum.

  • Diversification (Suzuki Coupling):

    • Swell the resin-bound scaffold in anhydrous DMF.

    • In a separate flask, dissolve the desired boronic acid, Pd(PPh₃)₄, and K₂CO₃ in anhydrous DMF.

    • Add this solution to the swollen resin and agitate under an inert atmosphere at 80°C for 12 hours.

    • Wash the resin as in the previous step.

  • Cleavage:

    • The diversified compound can be cleaved from the resin using appropriate methods, such as catalytic hydrogenation to remove the benzyl group and potentially cleave the linker, depending on its nature.

Data Presentation: Hypothetical Yields for Solid-Phase Diversification
ReactionCoupling PartnerCatalyst/ReagentsExpected Yield (%)
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, K₂CO₃85-95
Sonogashira CouplingPhenylacetylenePd(PPh₃)₄, CuI, TEA80-90
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃, TEA75-85

Note: These are typical yields for solid-phase cross-coupling reactions and can vary.

Visualization: Solid-Phase Synthesis Workflow

G cluster_0 Immobilization cluster_1 Diversification cluster_2 Cleavage & Isolation A Benzyl (4-iodocyclohexyl)carbamate C Resin-Bound Scaffold A->C B Merrifield Resin B->C D Suzuki Coupling (R-B(OH)₂) C->D E Sonogashira Coupling (R-C≡CH) C->E F Diversified Resin-Bound Products D->F E->F G Cleavage from Resin F->G H Purification G->H I Diverse Compound Library H->I

Caption: General workflow for solid-phase synthesis of a diversified library.

Potential Biological Activity and Signaling Pathways

Carbamate-containing compounds are known to exhibit a range of biological activities. For instance, some carbamates act as acetylcholinesterase inhibitors, which is relevant for neurodegenerative diseases.[4] Additionally, carbamate compounds can induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[5][6]

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Some carbamates can modulate this pathway, leading to either protective or toxic effects depending on the context.

Visualization: Nrf2 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome ROS Oxidative Stress (e.g., from Carbamates) ROS->Nrf2 Nrf2 Release ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes

Caption: Simplified Nrf2 signaling pathway, potentially modulated by carbamates.

References

Functionalization of Benzyl (4-hydroxycyclohexyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of Benzyl (4-hydroxycyclohexyl)carbamate. This versatile building block, featuring a Cbz-protected amine and a reactive hydroxyl group on a cyclohexane scaffold, is a valuable starting material in medicinal chemistry and drug discovery. The protocols outlined below describe key transformations of the hydroxyl moiety, including O-alkylation (etherification), O-acylation (esterification), Mitsunobu reaction, and oxidation, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Overview of Functionalization Strategies

The primary site for functionalization on this compound, beyond potential modifications of the benzyl carbamate group itself, is the secondary hydroxyl group on the cyclohexane ring. This allows for the introduction of a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the molecule. The principal synthetic routes explored in these notes are:

  • O-Alkylation (Williamson Ether Synthesis): Introduction of alkyl or aryl-alkyl groups to form ethers.

  • O-Acylation (Esterification): Formation of ester linkages with various carboxylic acids.

  • Mitsunobu Reaction: A versatile method for the stereoinvertive formation of esters, ethers, and other C-O, C-N, or C-S bonds.

  • Oxidation: Conversion of the secondary alcohol to a ketone, providing a key intermediate for further derivatization.

These functionalization pathways offer a robust platform for creating libraries of compounds with diverse functionalities, crucial for exploring the chemical space around this scaffold in drug development programs.

Data Presentation: Representative Reaction Yields

The following tables summarize typical quantitative data for the functionalization of this compound based on established synthetic methodologies. Yields are representative and may vary depending on the specific substrate, reagents, and reaction conditions.

Table 1: O-Alkylation (Williamson Ether Synthesis) of this compound

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideNaHTHF601285-95
2Ethyl iodideK₂CO₃DMF802470-85
3Methyl iodideAg₂ODCM254865-80
4Propargyl bromidet-BuOKTHF25880-90

Table 2: O-Acylation (Esterification) of this compound

EntryCarboxylic Acid/Acylating AgentCoupling Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic anhydridePyridineDCM25490-98
2Benzoic acidDCC, DMAPDCM251280-90
3Propionyl chlorideEt₃NDCM0-25285-95
44-Nitrobenzoic acidH₂SO₄ (cat.)Toluene110 (reflux)1875-85

Table 3: Mitsunobu Reaction of this compound

EntryNucleophile (Pronucleophile)ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Benzoic acidPPh₃, DIADTHF0-25680-95
2PhenolPPh₃, DEADTHF0-251270-85
3PhthalimidePPh₃, DIADTHF252475-90
44-Nitrobenzoic acidPPh₃, DEADTHF0-25485-98

Table 4: Oxidation of this compound

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
1PCCDCM25285-95
2Dess-Martin PeriodinaneDCM25190-98
3Swern Oxidation (Oxalyl chloride, DMSO, Et₃N)DCM-78 to 25290-97
4Jones Reagent (CrO₃, H₂SO₄)Acetone0-25180-90

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) should be used for moisture-sensitive reactions.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Purification of products should be performed using standard laboratory techniques, such as column chromatography, recrystallization, or distillation.

  • Product characterization should be carried out using appropriate analytical methods, including NMR, IR, and mass spectrometry.

Protocol 1: O-Alkylation (Williamson Ether Synthesis) - Synthesis of Benzyl (4-benzyloxycyclohexyl)carbamate

This protocol describes the formation of a benzyl ether from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound deprotonation Deprotonation start->deprotonation 1. Add to NaH/THF reagents NaH, Anhydrous THF reagents->deprotonation alkylation Alkylation with Benzyl Bromide deprotonation->alkylation 2. Add BnBr, Heat quench Quench with NH4Cl alkylation->quench 3. Cool & Quench extraction Extraction with EtOAc quench->extraction purification Column Chromatography extraction->purification end Benzyl (4-benzyloxycyclohexyl)carbamate purification->end O_Acylation_Workflow cluster_reaction Reaction cluster_workup Workup start This compound mix Dissolve in DCM/Pyridine start->mix addition Add Acetic Anhydride mix->addition Cool to 0°C wash Wash with HCl, NaHCO3, Brine addition->wash Stir at RT dry Dry and Concentrate wash->dry end Benzyl (4-acetoxycyclohexyl)carbamate dry->end Mitsunobu_Reaction_Pathway cluster_reagents Reagents cluster_reaction Reaction Steps cluster_purification Purification alcohol This compound mix Mix Reagents in THF alcohol->mix acid 4-Nitrobenzoic Acid acid->mix phosphine PPh3 phosphine->mix azo DIAD/DEAD addition Add DIAD/DEAD at 0°C azo->addition mix->addition stir Stir at RT addition->stir concentrate Concentrate stir->concentrate chromatography Column Chromatography concentrate->chromatography end Inverted Ester Product chromatography->end Oxidation_Workflow start This compound oxidation Add Dess-Martin Periodinane in DCM start->oxidation 1. Dissolve quench Quench with NaHCO3/Na2S2O3 oxidation->quench 2. Stir at RT workup Aqueous Workup and Extraction quench->workup 3. Stir end Benzyl (4-oxocyclohexyl)carbamate workup->end 4. Dry and Concentrate

Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl carbamate (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. Its stability under a range of conditions and its susceptibility to specific deprotection methods make it an invaluable tool for the protection of amine functionalities. This document provides detailed application notes and experimental protocols for the deprotection of Benzyl (4-hydroxycyclohexyl)carbamate, a substrate featuring a Cbz-protected amine on a cyclohexyl ring bearing a hydroxyl group. The primary methods covered are catalytic hydrogenolysis and acid-mediated cleavage.

Overview of Deprotection Strategies

The selection of a deprotection strategy for this compound is contingent on the overall molecular structure and the presence of other functional groups. The two most effective and widely used methods are:

  • Catalytic Hydrogenolysis: This is the most common and generally the mildest method for Cbz group removal.[1] It involves the cleavage of the benzylic C-O bond using hydrogen gas or a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2] This method is favored for its clean reaction profile, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[1]

  • Acid-Mediated Cleavage: This method provides a robust alternative, particularly when the substrate contains functionalities sensitive to reduction, such as alkenes or alkynes.[3] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) are effective at cleaving the Cbz group.[3]

The Cbz group's orthogonality to other common amine protecting groups, such as Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl), is a key advantage. It remains stable under the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage, allowing for selective deprotection in intricate synthetic routes.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes quantitative data for common deprotection methods applicable to this compound, based on results for structurally similar substrates.

MethodReagents & CatalystSolventTemperatureTimeYield (%)PurityReference Substrate
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/CMethanolRoom Temp.1-4 h>95HighGeneral Cbz-amines
Transfer Hydrogenolysis Ammonium Formate, 10% Pd/CMethanolRoom Temp.10-60 min95-99HighGeneral Cbz-amines
Acid-Mediated Cleavage 33% HBr in Acetic AcidAcetic AcidRoom Temp.1-3 h90-95HighGeneral Cbz-amines
Acid-Mediated Cleavage Isopropanol Hydrochloride (IPA·HCl)IPA65-75°C4 h>90HighBenzyl piperidine-carboxylate

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis with H₂ Gas

This protocol describes the standard method for Cbz deprotection using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-aminocyclohexanol.

  • Purify the product by crystallization or column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This method offers a safer alternative to using hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add 10% Pd/C (5-10 mol%) to the solution.

  • Add ammonium formate (3-5 eq) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-aminocyclohexanol.

Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation.

Materials:

  • This compound

  • 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

  • Diethyl ether

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound in a minimal amount of glacial acetic acid.

  • Add the 33% HBr in acetic acid solution to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

  • Isolate the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield 4-aminocyclohexanol hydrobromide.

Visualizations

Catalytic Hydrogenolysis Workflow

cluster_workflow General Experimental Workflow for Catalytic Hydrogenolysis A Dissolve Cbz-protected compound in solvent B Add Pd/C catalyst A->B C Introduce H₂ source (H₂ gas or transfer reagent) B->C D Stir at Room Temperature C->D E Monitor reaction (TLC, LC-MS) D->E F Filter to remove catalyst E->F G Evaporate solvent F->G H Purify product G->H

Caption: General workflow for Cbz deprotection via catalytic hydrogenolysis.

Acid-Mediated Deprotection Mechanism

cluster_mechanism Mechanism of Acid-Mediated Cbz Deprotection Start Cbz-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Cleavage Cleavage of Benzylic C-O Bond Protonation->Cleavage Intermediates Formation of Benzyl Cation & Carbamic Acid Cleavage->Intermediates Decarboxylation Spontaneous Decarboxylation Intermediates->Decarboxylation End Deprotected Amine + CO₂ Decarboxylation->End

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

References

HPLC purification method for Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An optimized method for the purification of Benzyl (4-hydroxycyclohexyl)carbamate using High-Performance Liquid Chromatography (HPLC) has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, enabling efficient isolation of the target compound for further studies. The method utilizes reversed-phase chromatography, a widely adopted technique for the separation of moderately polar compounds.

Application Note

Introduction

This compound is a carbamate derivative with potential applications in pharmaceutical and materials science. As with many organic compounds, achieving high purity is crucial for accurate biological evaluation and material characterization. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. The benzyl group in the molecule allows for strong UV absorbance, making UV detection a suitable choice for monitoring the separation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValue
Molecular FormulaC₁₄H₁₉NO₃
Molar Mass249.31 g/mol
AppearanceColorless or yellowish crystal
SolubilitySoluble in common organic solvents

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (Crude Mixture):

    • Dissolve the crude reaction mixture containing this compound in a minimal amount of the initial mobile phase (e.g., 80:20 Water:Acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection. The concentration should be adjusted to avoid column overloading.

2. HPLC Instrumentation and Conditions

The HPLC analysis is performed on a standard liquid chromatography system equipped with a UV detector. The method parameters are summarized in the table below. A gradient elution is employed to ensure good separation of the target compound from impurities, including potential cis/trans isomers.

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 - 50 µL (depending on concentration)

3. Post-Purification Processing

  • Collect the fractions containing the purified this compound based on the chromatogram.

  • Combine the relevant fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product.

  • Analyze the purity of the isolated compound by re-injecting a small sample onto the HPLC system under the same conditions.

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purification process for this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude Crude Product dissolve Dissolve in Initial Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (Water/ACN) inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate isolate Product Isolation evaporate->isolate analyze Purity Analysis isolate->analyze

HPLC Purification Workflow for this compound.

This detailed protocol and application note provides a comprehensive guide for the successful purification of this compound using reversed-phase HPLC. The provided method is a strong starting point and can be further optimized to suit specific laboratory conditions and purity requirements.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl (4-hydroxycyclohexyl)carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-benzyloxycarbonylation of 4-aminocyclohexanol. This reaction involves treating 4-aminocyclohexanol with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][2] Dichloromethane is often used as the solvent for this reaction.[1]

Q2: What is the role of the base in this synthesis?

A2: A base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrochloric acid that is formed as a byproduct during the reaction between the amine and benzyl chloroformate. This prevents the protonation of the starting amine, which would render it unreactive.

Q3: Are there any significant safety precautions to consider for this reaction?

A3: Yes, several safety precautions are necessary. Benzyl chloroformate is corrosive and lachrymatory and should be handled with extreme care in a well-ventilated fume hood.[2] Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is essential.[2]

Q4: What are the potential side reactions that can lower the yield?

A4: Potential side reactions include the formation of ureas if there is a reaction with water, and the fragmentation of the desired carbamate product.[3] Additionally, if the reaction temperature is not controlled, side reactions leading to impurities can occur.

Q5: How can the final product be purified?

A5: Purification is typically achieved through recrystallization.[1] After the reaction, the organic phase is separated, washed with brine, and then the solid product is obtained by filtration.[1] Recrystallization from a suitable solvent system, such as ethyl acetate and hexane, can yield a high-purity product.[4]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive Reagents: Benzyl chloroformate can degrade over time, especially if exposed to moisture.Use fresh or properly stored benzyl chloroformate. Ensure all glassware is dry.
Insufficient Base: The reaction will not proceed if the generated HCl is not neutralized.Ensure the correct stoichiometry of the base is used. The base should be added slowly to control the reaction exotherm.
Low Reaction Temperature: The reaction may be too slow at very low temperatures.Stir the reaction at room temperature.[1] Gentle heating might be necessary, but this should be optimized to avoid side reactions.
Impure Product Presence of Unreacted Starting Materials: Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Extend the reaction time if necessary.
Formation of Side Products: Presence of moisture leading to urea formation, or other side reactions.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Purification: The recrystallization process may not be optimal.Experiment with different solvent systems for recrystallization to improve the purity of the final product.
Difficulty in Product Isolation Product is an Oil: The product may not precipitate as a solid.If the product is an oil, use extraction followed by column chromatography for purification.
Product is too Soluble in the Reaction Mixture: Difficulty in precipitating the product.After the reaction, try adding a non-polar solvent like hexane to induce precipitation.

Quantitative Data

The following table summarizes yield data from related carbamate syntheses. Note that the yield of this compound can be influenced by specific reaction conditions.

ProductStarting MaterialsYieldReference
4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate1,4-Cyclohexanediol and a benzyl isocyanate precursor33%[5]
Benzyl carbamateUrea and benzyl alcohol97%[6]
Benzyl hydroxymethyl carbamateBenzyl carbamate and formaldehyde69%[4]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from standard N-benzyloxycarbonylation procedures.[1][2]

Materials:

  • 4-aminocyclohexanol

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Brine solution (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminocyclohexanol in anhydrous dichloromethane.

  • Add triethylamine or potassium carbonate to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.

  • Separate the organic layer and wash it with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization to obtain pure this compound.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-aminocyclohexanol in anhydrous DCM B Add base (e.g., TEA) A->B C Cool mixture in ice bath B->C D Add Benzyl Chloroformate dropwise C->D Start Reaction E Stir at room temperature D->E F Monitor reaction by TLC E->F G Quench reaction F->G Reaction Complete H Separate organic layer and wash with brine G->H I Dry organic layer H->I J Evaporate solvent I->J K Recrystallize crude product J->K L Pure Benzyl (4-hydroxycyclohexyl)carbamate K->L

References

Technical Support Center: Purification of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of Benzyl (4-hydroxycyclohexyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is a cost-effective method for removing impurities from solid compounds, while column chromatography is excellent for separating the desired compound from impurities with different polarities.

Q2: What are the potential impurities I might encounter?

A2: Potential impurities can include unreacted starting materials such as 4-aminocyclohexanol and benzyl chloroformate, as well as side-products like dibenzyl carbonate or N,N'-dibenzyloxycarbonyl-bis(4-hydroxycyclohexyl)urea. The presence of these impurities can affect the yield and purity of the final product.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It helps in identifying the components of a mixture, selecting an appropriate solvent system for column chromatography, and checking the purity of the fractions collected. For this compound, a common mobile phase for TLC is a mixture of hexanes and ethyl acetate.

Q4: My purified this compound appears as an oil instead of a solid. What should I do?

A4: Oiling out can occur if the compound is impure or if the cooling during recrystallization is too rapid. If you observe an oil, try redissolving the substance in a minimal amount of a suitable hot solvent and allowing it to cool down more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. If these methods fail, column chromatography may be a more suitable purification technique.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
  • Problem: The compound does not dissolve in the chosen recrystallization solvent, even at elevated temperatures.

    • Solution: The solvent is not polar enough. Try a more polar solvent or a solvent mixture. For this compound, which has both polar (hydroxyl and carbamate groups) and non-polar (benzyl and cyclohexyl groups) regions, a mixture of solvents like ethyl acetate and hexanes is often effective.

  • Problem: The compound precipitates too quickly and crashes out of the solution, leading to low purity.

    • Solution: The solution is likely supersaturated, or the cooling process is too fast. Add a small amount of hot solvent to redissolve the precipitate and allow the solution to cool slowly at room temperature, followed by cooling in an ice bath.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute, or the compound is highly soluble in the cold solvent. Try evaporating some of the solvent to increase the concentration. If crystals still do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

Column Chromatography Issues
  • Problem: Poor separation of the desired compound from impurities on the TLC plate.

    • Solution: The solvent system is not optimal. The ideal solvent system should give a good separation of spots on the TLC plate, with the desired compound having an Rf value of approximately 0.25-0.35.[1] You can adjust the polarity of the mobile phase by changing the ratio of the solvents (e.g., increasing the proportion of ethyl acetate in a hexanes/ethyl acetate mixture).

  • Problem: The compound is not eluting from the column.

    • Solution: The mobile phase is not polar enough. Gradually increase the polarity of the eluent. For instance, if you are using a hexanes/ethyl acetate mixture, you can increase the percentage of ethyl acetate.

  • Problem: The collected fractions are still impure.

    • Solution: This could be due to overloading the column or using an inappropriate solvent system. Ensure that the amount of crude material is appropriate for the column size (a general rule is to use 50-100g of silica for every 1g of crude material).[1] A gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. These values are representative and may vary depending on the specific experimental conditions.

Purification MethodStarting Material PuritySolvent SystemTypical Yield (%)Final Purity (%)
Recrystallization~90%Ethyl Acetate/Hexanes80-90%>98%
Column Chromatography~85%Hexanes/Ethyl Acetate (gradient)70-85%>99%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of ethyl acetate and hexanes is a good starting point.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good mobile phase will provide a clear separation of your compound from impurities, with an Rf value of around 0.25-0.35 for the product.[1] A common system is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) and pour it into the chromatography column.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.[1]

  • Elution: Begin eluting with the low-polarity mobile phase.[1] Collect the eluent in fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound and then any more polar impurities.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

Troubleshooting Workflow

cluster_start Start: Impure Product cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Start Crude Benzyl (4-hydroxycyclohexyl)carbamate Recrystallization Attempt Recrystallization Start->Recrystallization Column_Chromatography Perform Column Chromatography Start->Column_Chromatography Dissolves Dissolves in Hot Solvent? Recrystallization->Dissolves Crystals_Form Crystals Form on Cooling? Dissolves->Crystals_Form Yes Change_Solvent Change Solvent/ Solvent Ratio Dissolves->Change_Solvent No Pure_Solid Pure Solid Product Crystals_Form->Pure_Solid Yes Concentrate Concentrate Solution/ Add Seed Crystal Crystals_Form->Concentrate No End Change_Solvent->Recrystallization Concentrate->Recrystallization Good_Separation Good Separation on TLC? Column_Chromatography->Good_Separation Pure_Fractions Pure Fractions Obtained? Good_Separation->Pure_Fractions Yes Optimize_Solvent Optimize Solvent System Good_Separation->Optimize_Solvent No Pure_Product Pure Product Pure_Fractions->Pure_Product Yes Check_Loading Check Column Loading/ Gradient Pure_Fractions->Check_Loading No Optimize_Solvent->Column_Chromatography Check_Loading->Column_Chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis and Potential Side-Products

cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Side-Products Reactant1 4-Aminocyclohexanol Reaction Base (e.g., Triethylamine) in Dichloromethane Reactant1->Reaction Reactant2 Benzyl Chloroformate Reactant2->Reaction Side_Product2 Dibenzyl Carbonate Reactant2->Side_Product2 Hydrolysis Main_Product This compound Reaction->Main_Product Side_Product1 Unreacted Starting Materials Reaction->Side_Product1 Side_Product3 Di-substituted Urea Main_Product->Side_Product3 Reaction with Isocyanate

Caption: Synthesis pathway and potential side-products.

References

Technical Support Center: Optimizing Reaction Conditions for Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Benzyl (4-hydroxycyclohexyl)carbamate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the purity of your starting materials. 4-aminocyclohexanol can degrade over time, and benzyl chloroformate is sensitive to moisture. Use freshly opened or purified reagents.

  • Anhydrous Conditions: Benzyl chloroformate readily hydrolyzes in the presence of water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the decomposition of the reagent.

  • Reaction Monitoring: Track the progress of your reaction using Thin Layer Chromatography (TLC). This will help determine if the reaction has gone to completion or has stalled.

Common Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction - Extend the reaction time. Monitor progress by TLC until the starting material is consumed.- Gradually increase the reaction temperature. For instance, if the reaction is sluggish at 0°C, allow it to slowly warm to room temperature.
Hydrolysis of Benzyl Chloroformate - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.- Add the benzyl chloroformate slowly (dropwise) to the reaction mixture, preferably at a low temperature (e.g., 0°C), to control the exothermic reaction and minimize hydrolysis.
Sub-optimal Base - The choice of base is critical. A weak base may not efficiently neutralize the HCl generated, leading to the protonation of the starting amine and halting the reaction. A strong, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often effective.
Poor Solubility of Reactants - Ensure your starting materials are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. A mixture of a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a co-solvent might be necessary.

Logical Troubleshooting Flow:

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_reaction Monitor Reaction by TLC check_reagents->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes base_issue Base Ineffective? incomplete->base_issue No end Improved Yield optimize_time_temp->end change_base Use Stronger, Non-nucleophilic Base (e.g., TEA, DIPEA) base_issue->change_base Yes solubility_issue Solubility Problem? base_issue->solubility_issue No change_base->end change_solvent Modify Solvent System solubility_issue->change_solvent Yes solubility_issue->end No change_solvent->end

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. The primary side products in this reaction are typically di-benzylated product and urea derivatives.

Common Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Prevention Strategy
Benzyl (4-(benzyloxycarbonyloxy)cyclohexyl)carbamate Reaction of the hydroxyl group of the product with a second molecule of benzyl chloroformate.- Use a stoichiometric amount of benzyl chloroformate (1.0-1.1 equivalents).- Add the benzyl chloroformate slowly at a low temperature (0°C).
1,3-bis(4-hydroxycyclohexyl)urea Formation of an isocyanate intermediate from the reaction of 4-aminocyclohexanol with phosgene (an impurity in benzyl chloroformate) or from the decomposition of the carbamate, which then reacts with another molecule of 4-aminocyclohexanol.- Use high-purity benzyl chloroformate.- Maintain strict anhydrous conditions, as water can facilitate the formation of the corresponding amine from the isocyanate, which then forms the urea.

Reaction Pathway and Side Reactions:

reaction_pathway cluster_main Main Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 4-Aminocyclohexanol 4-Aminocyclohexanol Desired Product This compound 4-Aminocyclohexanol->Desired Product + Benzyl Chloroformate (1 equiv) Isocyanate Intermediate Isocyanate Intermediate 4-Aminocyclohexanol->Isocyanate Intermediate + Phosgene impurity Di-benzylated Product Di-benzylated Product Desired Product->Di-benzylated Product + Benzyl Chloroformate (excess) Urea Byproduct Urea Byproduct Isocyanate Intermediate->Urea Byproduct + 4-Aminocyclohexanol

Caption: Main reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction?

A1: While several bases can be used, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferred. These bases effectively scavenge the HCl produced during the reaction without competing with the 4-aminocyclohexanol as a nucleophile. Inorganic bases like sodium bicarbonate can also be effective, particularly in biphasic solvent systems.

Q2: Which solvent system should I use?

A2: Dichloromethane (DCM) is a commonly used solvent for this reaction as it is a good solvent for both the starting materials and the product, and it is relatively unreactive. Tetrahydrofuran (THF) is another suitable option. For reactions using inorganic bases, a biphasic system such as DCM/water or THF/water can be employed.

Q3: At what temperature should I run the reaction?

A3: The reaction is typically carried out at a low temperature, such as 0°C, especially during the addition of the benzyl chloroformate. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is silica gel column chromatography.[1] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the product from any unreacted starting materials and byproducts.

Q5: What are the safety precautions I should take?

A5: Benzyl chloroformate is corrosive and a lachrymator. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.[2]

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of this compound. The data is compiled from general principles of N-Cbz protection and analogous reactions.

Table 1: Effect of Base on Reaction Yield

Base Solvent Temperature (°C) Typical Yield (%) Notes
Triethylamine (TEA)Dichloromethane (DCM)0 to RT85-95Good solubility, easy work-up.
Sodium Bicarbonate (NaHCO₃)THF/Water (2:1)0~90Biphasic system, may require longer reaction times.
PyridineDichloromethane (DCM)0 to RT80-90Can act as a nucleophilic catalyst, but can be difficult to remove during work-up.
Sodium Hydroxide (NaOH)Water070-85Can promote hydrolysis of benzyl chloroformate if not controlled carefully.

Table 2: Effect of Solvent on Reaction Yield

Solvent Base Temperature (°C) Typical Yield (%) Notes
Dichloromethane (DCM)TEA0 to RT85-95Excellent solvent for reactants, easy to remove.
Tetrahydrofuran (THF)TEA0 to RT80-90Good alternative to DCM.
Ethyl Acetate (EtOAc)TEA0 to RT75-85Can be used, but may be less efficient than DCM or THF.
Acetonitrile (MeCN)TEA0 to RT70-80May lead to side reactions with certain substrates.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Triethylamine in Dichloromethane

Materials:

  • 4-Aminocyclohexanol

  • Benzyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminocyclohexanol (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield this compound as a white solid.

Experimental Workflow Diagram:

experimental_workflow start Start dissolve Dissolve 4-aminocyclohexanol in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_reagent Add Benzyl Chloroformate dropwise at 0°C add_base->add_reagent react Stir at 0°C, then warm to Room Temperature add_reagent->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Benzyl (4-hydroxycyclohexyl)carbamate stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl (4-hydroxycyclohexyl)carbamate in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing signs of degradation over time. What are the likely causes?

A1: this compound, like other carbamates, can be susceptible to degradation in solution. The primary cause of degradation is hydrolysis of the carbamate linkage, which is significantly influenced by the pH of the solution. Basic (alkaline) conditions are known to accelerate the hydrolysis of carbamates. Other factors that can contribute to degradation include exposure to high temperatures, strong acids, oxidizing agents, and UV light.

Q2: I am observing a decrease in the concentration of my stock solution. How can I improve its stability?

A2: To enhance the stability of your stock solution, consider the following:

  • Solvent Choice: Prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol and store at low temperatures (-20°C or -80°C).

  • pH Control: If working with aqueous solutions, maintain a neutral or slightly acidic pH (pH 4-6). Avoid alkaline conditions.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Temperature: Keep solutions stored at recommended low temperatures and minimize freeze-thaw cycles.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway is the hydrolysis of the carbamate bond. This would likely result in the formation of 4-aminocyclohexanol, benzyl alcohol, and carbon dioxide. Under oxidative stress, other degradation products could potentially form.

Q4: I am developing an HPLC method to analyze this compound. What are the key considerations for a stability-indicating method?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the compound in the presence of its degradation products. Key considerations include:

  • Column Selection: A C18 reverse-phase column is a common choice for separating carbamates and their degradation products.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection is typically suitable for benzyl carbamates. The detection wavelength should be optimized for the parent compound.

  • Forced Degradation Studies: To validate the method's stability-indicating capability, you must perform forced degradation studies (see experimental protocols below). The method should be able to resolve the parent peak from all significant degradation product peaks.

Q5: My sample shows an unexpected peak in the chromatogram after storage. How can I identify this peak?

A5: An unexpected peak likely represents a degradation product or an impurity. To identify it, you can use a mass spectrometer coupled with your HPLC (LC-MS). By comparing the mass-to-charge ratio (m/z) of the unknown peak with the expected masses of potential degradation products, you can often identify the compound.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of carbamate chemistry. This data is illustrative and should be confirmed by experimental studies.

Table 1: pH-Dependent Hydrolytic Stability of this compound in Aqueous Solution at 40°C

pHConditionIncubation Time (hours)% Degradation (Illustrative)
20.01 M HCl24< 5%
4Acetate Buffer24< 2%
7Phosphate Buffer24~10%
10Carbonate Buffer24> 50%
120.1 M NaOH4> 90%

Table 2: Stability under Forced Degradation Conditions

Stress ConditionReagent/ConditionTime% Degradation (Illustrative)
Acid Hydrolysis1 M HCl24 hours at 60°C~15%
Base Hydrolysis0.1 M NaOH4 hours at RT> 90%
Oxidation3% H₂O₂24 hours at RT~20%
Thermal80°C in solution48 hours~25%
PhotolyticUV light (254 nm)24 hours~10%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to test the specificity of the analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV/PDA detector

  • LC-MS system (for identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Incubate at 80°C for 48 hours.

    • Cool and inject into the HPLC system.

  • Photolytic Degradation:

    • Expose the solution (in a quartz cuvette) to UV light (254 nm) for 24 hours.

    • Analyze by HPLC.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample. Use LC-MS to identify major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C, 24h) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT, 4h) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT, 24h) stock->oxidation Apply Stress thermal Thermal Degradation (80°C, 48h) stock->thermal Apply Stress photo Photolytic Degradation (UV 254nm, 24h) stock->photo Apply Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples lcms LC-MS for Identification hplc->lcms Identify Degradants

Forced degradation experimental workflow.

degradation_pathway cluster_products Hydrolysis Products parent This compound amine 4-Aminocyclohexanol parent->amine Hydrolysis (H2O, H+ or OH-) alcohol Benzyl Alcohol parent->alcohol Hydrolysis (H2O, H+ or OH-) co2 Carbon Dioxide parent->co2 Hydrolysis (H2O, H+ or OH-)

Plausible hydrolytic degradation pathway.

Overcoming poor solubility of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Benzyl (4-hydroxycyclohexyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial steps to address this?

Observing precipitation is a common issue with compounds that have low aqueous solubility. Here are some initial troubleshooting steps:

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH.[3][4] Although carbamates are generally neutral, the pH of the solution can still affect their stability and solubility.[5] It is recommended to assess the compound's stability at various pH levels before proceeding with significant adjustments.

  • Use of Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can enhance the solubility of hydrophobic compounds.[3][6] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it, keeping in mind the potential for solvent toxicity in your experimental system.[3]

  • Gentle Heating and Sonication: In some cases, gentle warming (e.g., to 37°C) and sonication can help dissolve the compound.[3] However, it is important to be cautious about the thermal stability of this compound.

Q3: What are some formulation strategies to improve the bioavailability of this compound for in vivo studies?

For in vivo applications, improving the solubility and dissolution rate is critical for achieving adequate oral bioavailability.[7] Several advanced formulation strategies can be employed:

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can lead to a higher dissolution rate.[4][7] Techniques like micronization and the creation of nanosuspensions can be utilized.[8]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[3][9] This can enhance the dissolution rate by presenting the drug in a more readily soluble form. Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).

Troubleshooting Guide

This section provides a more detailed approach to systematically troubleshoot and overcome the poor solubility of this compound.

Data Presentation: Solubility Enhancement Strategies
StrategyDescriptionAdvantagesConsiderations
Co-solvents Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous solution.[3]Simple and effective for many compounds.Potential for solvent toxicity in biological assays; may affect compound activity.
pH Adjustment Modifying the pH of the solution to increase the ionization of the compound.[4]Can significantly increase solubility for ionizable compounds.Compound may not be stable at all pH values; may not be suitable for all experimental systems.
Heating & Sonication Applying gentle heat and/or ultrasonic energy to aid dissolution.[3]Quick and easy method to prepare supersaturated solutions for immediate use.Compound may degrade at higher temperatures; precipitation may occur upon cooling.
Particle Size Reduction Decreasing the particle size through micronization or nanosuspension.[7][8]Increases surface area, leading to a faster dissolution rate.Requires specialized equipment; may not increase equilibrium solubility.
Solid Dispersions Dispersing the compound in a solid carrier matrix.[9]Can significantly improve dissolution rate and bioavailability.Requires formulation development and characterization.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol describes a method to determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound

  • Selected solvent (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial until equilibrium is reached (typically 24-48 hours).

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent

This protocol describes how to prepare a solution of this compound using a co-solvent for cell-based assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • For the experiment, perform serial dilutions of the stock solution into the aqueous buffer or cell culture medium.

  • It is critical to ensure that the final concentration of DMSO in the assay is low enough to not affect the cells (typically <0.5%).

Visualizations

TroubleshootingWorkflow start Poor Solubility of Benzyl (4-hydroxycyclohexyl)carbamate check_organic Is the compound soluble in a water-miscible organic solvent (e.g., DMSO)? start->check_organic prepare_stock Prepare a concentrated stock solution in the organic solvent. check_organic->prepare_stock Yes assess_aqueous Assess solubility in aqueous buffers at different pH values. check_organic->assess_aqueous No dilute Dilute the stock solution into the aqueous buffer. Ensure final solvent concentration is low. prepare_stock->dilute end_success Solubility Issue Resolved dilute->end_success ph_dependent Is solubility pH-dependent? assess_aqueous->ph_dependent use_optimal_ph Use buffer with optimal pH for dissolution. ph_dependent->use_optimal_ph Yes advanced_methods Consider advanced formulation strategies: - Particle Size Reduction - Solid Dispersions ph_dependent->advanced_methods No use_optimal_ph->end_success

Caption: Troubleshooting workflow for poor solubility.

ExperimentalWorkflow start Start weigh Weigh excess amount of This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent equilibrate Equilibrate on shaker (24-48h at constant temp) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant quantify Quantify concentration (e.g., HPLC-UV) collect_supernatant->quantify end End quantify->end

Caption: Experimental workflow for solubility determination.

References

Technical Support Center: Synthesis of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (4-hydroxycyclohexyl)carbamate, with a specific focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: Racemization, or the loss of stereochemical purity, in this synthesis typically occurs at the chiral center of the 4-aminocyclohexanol starting material. The primary cause is the abstraction of the proton at the chiral carbon atom by a base, which can lead to the formation of a planar, achiral enolate or a similar intermediate. This is particularly a risk during the N-protection step with benzyl chloroformate, especially under harsh reaction conditions such as high temperatures or the use of strong bases.

Q2: How critical is the stereochemical purity of the starting 4-aminocyclohexanol?

A2: The stereochemical purity of the starting 4-aminocyclohexanol is paramount. The N-protection reaction to form the carbamate does not typically introduce a new chiral center. Therefore, the enantiomeric or diastereomeric purity of the final this compound is directly dependent on the purity of the starting amino alcohol. It is crucial to start with 4-aminocyclohexanol of high stereochemical purity.

Q3: What are the key reaction parameters to control to prevent racemization?

A3: The most critical parameters to control are:

  • Temperature: Low temperatures (e.g., 0 °C) are crucial to minimize the rate of epimerization.

  • Base Selection: The choice of base is critical. Milder organic bases (e.g., triethylamine, N,N-diisopropylethylamine) or weak inorganic bases (e.g., sodium bicarbonate) are generally preferred over strong bases like sodium hydroxide.

  • Reaction Time: Prolonged reaction times can increase the likelihood of racemization. It is advisable to monitor the reaction closely and work it up as soon as it reaches completion.

  • Solvent: Aprotic solvents are generally preferred as they are less likely to promote the formation of ionic intermediates that can lead to racemization.

Q4: How can I accurately determine the enantiomeric/diastereomeric purity of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric or diastereomeric excess of your final product. This technique uses a chiral stationary phase that interacts differently with each stereoisomer, allowing for their separation and quantification.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Significant Racemization Detected in Final Product 1. High Reaction Temperature: The reaction was performed at room temperature or higher. 2. Strong Base: A strong base such as NaOH or KOH was used. 3. Prolonged Reaction Time: The reaction was left for an extended period after completion.1. Lower the reaction temperature. Conduct the N-Cbz protection at 0 °C. 2. Use a milder base. Switch to an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or a weak inorganic base like sodium bicarbonate (NaHCO₃). 3. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction promptly upon completion.
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Benzyl Chloroformate: Presence of water in the reaction mixture. 3. Protonation of the Amine: The base used was not sufficient to neutralize the HCl generated during the reaction.1. Allow the reaction to proceed to completion by monitoring with TLC. If starting at 0 °C, the reaction can be allowed to slowly warm to room temperature. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use at least two equivalents of a suitable base to ensure the starting amine remains deprotonated and nucleophilic.
Formation of Di-Cbz Protected Byproduct 1. Excess Benzyl Chloroformate: A large excess of the protecting group reagent was used. 2. Strong Base: A strong base can deprotonate the initially formed carbamate, allowing for a second protection.1. Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. 2. Add the benzyl chloroformate slowly to the reaction mixture at 0 °C. 3. Use a weaker base like sodium bicarbonate.
Difficulty in Purifying the Final Product 1. Presence of Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate. 2. Unreacted Starting Materials: Incomplete reaction.1. Perform an aqueous wash during workup to remove water-soluble impurities. Benzyl alcohol can often be removed by column chromatography. 2. Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry or reaction time as needed.

Data Presentation

Table 1: Stereoselectivity in the Synthesis of 4-Aminocyclohexanol Precursors

The stereochemical purity of the final product is critically dependent on the starting material. The following table presents data on the diastereomeric ratio of 4-aminocyclohexanol synthesized via a one-pot enzymatic method, demonstrating a route to highly stereochemically pure starting material.

Amine Transaminase (ATA)Amine DonorConversion (%)Diastereomeric Ratio (cis:trans)
ATA-200Isopropylamine8599:1
ATA-234Isopropylamine8820:80
3FCR-4 MIsopropylamine9180:20

Data adapted from a one-pot synthesis utilizing a ketoreductase from Lactobacillus kefir (LK-KRED) and various amine transaminases.

Table 2: Impact of Reaction Conditions on Racemization (Illustrative)

BaseTemperature (°C)SolventExpected Enantiomeric Excess (%)
NaOH25Water/DioxanePotentially Lower (e.g., <90%)
NaHCO₃0Water/DioxaneHigh (e.g., >98%)
Triethylamine0DichloromethaneHigh (e.g., >99%)
DIPEA0DichloromethaneHigh (e.g., >99%)

These values are illustrative and the actual degree of racemization will depend on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: Stereoselective Enzymatic Synthesis of cis-4-Aminocyclohexanol

This protocol describes a highly stereoselective one-pot synthesis of cis-4-aminocyclohexanol from 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate

  • Amine Transaminase (ATA-200)

  • NADP⁺

  • Isopropylamine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Magnesium chloride (MgCl₂)

Procedure:

  • In a reaction vessel, prepare a 30 mL solution of 100 mM potassium phosphate buffer (pH 7.5).

  • To this buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM.

  • Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.

  • Initiate the reaction by adding freshly isolated LK-KRED cell lysate (0.2 mg/mL) and ATA-200 (2 mg/mL).

  • Stir the reaction mixture at 250 rpm at a temperature of 30 °C.

  • Monitor the reaction progress by Gas Chromatography (GC) or HPLC.

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Protocol 2: Racemization-Free N-Cbz Protection of cis-4-Aminocyclohexanol

This protocol is a "best-practice" method for the N-benzyloxycarbonylation of cis-4-aminocyclohexanol, designed to minimize racemization.

Materials:

  • cis-4-Aminocyclohexanol (high stereochemical purity)

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cis-4-aminocyclohexanol (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (2.2 eq) to the stirred solution.

  • Slowly add a solution of benzyl chloroformate (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Chiral HPLC Analysis of this compound

This protocol provides a general guideline for the chiral HPLC analysis to determine the enantiomeric or diastereomeric excess of the final product. The exact conditions will need to be optimized for the specific stereoisomers.

Materials:

  • This compound sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

Procedure:

  • Method Development (Screening):

    • Prepare a standard solution of the this compound in the mobile phase.

    • Screen different mobile phase compositions (e.g., varying ratios of hexane/IPA, such as 90:10, 80:20) to achieve baseline separation of the stereoisomers.

    • Optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature (e.g., 25 °C).

  • Sample Analysis:

    • Dissolve a known amount of the synthesized product in the optimized mobile phase.

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Record the chromatogram and integrate the peak areas for each stereoisomer.

  • Calculation of Enantiomeric/Diastereomeric Excess:

    • Calculate the percentage of each stereoisomer from the peak areas.

    • Determine the enantiomeric excess (% ee) or diastereomeric excess (% de) using the formula: % ee or % de = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major stereoisomer and Area₂ is the area of the minor stereoisomer).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Chiral 4-Aminocyclohexanol reaction N-Cbz Protection (Benzyl Chloroformate, Base, 0°C) start->reaction 1.0 eq product Crude Benzyl (4-hydroxycyclohexyl)carbamate reaction->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product hplc Chiral HPLC Analysis pure_product->hplc result Determine % ee / % de hplc->result

Caption: General workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Racemization Detected? temp_check Was reaction at 0°C? start->temp_check Yes base_check Was a mild base used (e.g., TEA, NaHCO₃)? temp_check->base_check Yes solution_temp Action: Lower temperature to 0°C temp_check->solution_temp No time_check Was reaction time minimized? base_check->time_check Yes solution_base Action: Switch to a milder base base_check->solution_base No solution_time Action: Monitor reaction closely and work up promptly time_check->solution_time No end_ok Racemization Minimized time_check->end_ok Yes solution_temp->base_check solution_base->time_check solution_time->end_ok

Caption: Troubleshooting logic for addressing racemization issues.

Technical Support Center: Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of benzyl (4-hydroxycyclohexyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound in a question-and-answer format.

Question 1: My catalytic hydrogenolysis reaction is slow, incomplete, or has stalled.

Answer: Slow or incomplete catalytic hydrogenolysis is a common issue. Several factors could be the cause:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities. The amine product itself can sometimes inhibit the catalyst.

    • Solution: Ensure the starting material is highly pure and free from any sulfur-containing contaminants. If catalyst poisoning by the product is suspected, the addition of a small amount of a weak acid like acetic acid can protonate the amine, reducing its coordination to the palladium catalyst.

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time.

    • Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) may also improve the reaction rate.

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion.

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher, using appropriate hydrogenation apparatus.

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.

    • Solution: Ensure vigorous stirring of the reaction mixture.

Question 2: I am observing unexpected side products during the deprotection reaction.

Answer: The formation of side products depends on the chosen deprotection method.

  • During Catalytic Hydrogenolysis:

    • N-Benzylation: If there is an insufficient source of hydrogen, a side reaction can occur, leading to the formation of an N-benzyl tertiary amine.[1]

      • Solution: Ensure a sufficient and continuous supply of hydrogen to the reaction.

  • During Acidic Cleavage (e.g., HBr/AcOH):

    • Alkylation: The benzyl cation formed as an intermediate can potentially alkylate other nucleophilic sites in the molecule or the solvent.

      • Solution: Use scavengers or carefully control the reaction temperature and time. Consider a milder acidic method if side reactions are significant.

Question 3: How do I choose the best deprotection method for this compound?

Answer: The choice of method depends on the other functional groups present in your molecule and the desired reaction conditions.

  • For general-purpose deprotection: Catalytic hydrogenolysis is often the method of choice due to its mild conditions and clean byproducts (toluene and CO2).[2]

  • If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups): Transfer hydrogenolysis (using a hydrogen donor like ammonium formate) can sometimes offer better selectivity. Alternatively, acidic or nucleophilic deprotection methods should be considered.

  • If your molecule is sensitive to hydrogenation: Acidic cleavage (e.g., AlCl3 in hexafluoroisopropanol) or nucleophilic cleavage (e.g., with 2-mercaptoethanol) are suitable alternatives.[3][4][5][6]

Frequently Asked Questions (FAQs)

What are the most common methods for deprotecting a benzyl carbamate (Cbz) group? The most common methods for Cbz deprotection are catalytic hydrogenolysis (using H2 gas and a palladium catalyst), transfer hydrogenolysis (using a hydrogen donor), and acidic cleavage (e.g., with HBr in acetic acid or Lewis acids).[1][7]

Can the hydroxyl group in this compound interfere with the deprotection? While the hydroxyl group is generally stable under the standard Cbz deprotection conditions, it is important to consider its potential reactivity. Under strongly acidic conditions, ether formation or other side reactions could occur, although this is not commonly reported for this substrate. In catalytic hydrogenolysis, the presence of the hydroxyl group is typically well-tolerated.

Are there any safety concerns with Cbz deprotection methods? Yes. Catalytic hydrogenation with hydrogen gas involves flammable H2 and potentially pyrophoric catalysts (Pd/C when dry). Transfer hydrogenation avoids the need for H2 gas but may still have its own hazards.[7] Acidic deprotection methods often use strong, corrosive acids. It is essential to follow all appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment.

Data Presentation: Comparison of Deprotection Methods

Deprotection MethodReagents & ConditionsAdvantagesPotential Challenges & Side Products
Catalytic Hydrogenolysis H₂, 10% Pd/C, in MeOH or EtOH, RT, atmospheric or higher pressureMild conditions, clean byproducts (toluene, CO₂), high yields are typical.[2][8]Catalyst poisoning by sulfur impurities, incomplete reaction, potential for N-benzylation with insufficient H₂.[1]
Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, in MeOH, refluxAvoids the use of flammable H₂ gas, generally good yields.[7]May require elevated temperatures, removal of the hydrogen donor's byproducts.
Acidic Cleavage 33% HBr in acetic acid, RTEffective for substrates sensitive to hydrogenation.[1][7]Harsh acidic conditions, potential for side reactions from the benzyl cation intermediate.
Lewis Acid Cleavage AlCl₃, hexafluoroisopropanol (HFIP), RTMild, safe, and cost-effective with good functional group tolerance.[5][6]HFIP is a specialized solvent, may not be suitable for all substrates.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, in DMAc, 75 °CSuperior for substrates with functionalities sensitive to standard hydrogenolysis or Lewis acids.[3][4][5]Requires elevated temperature, use of a thiol reagent.

Experimental Protocols

1. Catalytic Hydrogenolysis using H₂ Gas

  • Materials: this compound, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen (H₂) gas balloon.

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully purge the system with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, 4-aminocyclohexanol.

2. Acidic Cleavage using HBr in Acetic Acid

  • Materials: this compound, 33% Hydrobromic acid in acetic acid.

  • Procedure:

    • Dissolve the Cbz-protected compound in glacial acetic acid.[7]

    • Add a solution of 33% hydrobromic acid in acetic acid.[7]

    • Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC or LC-MS.[7]

    • Upon completion, the product can often be precipitated by the addition of ether and collected by filtration.[7] Alternatively, perform an aqueous work-up with neutralization of the acid.[7]

3. Nucleophilic Cleavage with 2-Mercaptoethanol

  • Materials: this compound, 2-Mercaptoethanol, Potassium phosphate (K₃PO₄), N,N-Dimethylacetamide (DMAc).

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAc, add potassium phosphate (e.g., 4 equivalents).[4]

    • Add 2-mercaptoethanol (e.g., 2 equivalents).[4]

    • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[4]

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[4]

Mandatory Visualization

Deprotection_Troubleshooting cluster_start Start cluster_method Method Selection cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acid Acidic Cleavage cluster_nucleophilic Nucleophilic Cleavage cluster_end End start Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate method Choose Deprotection Method start->method hydro Catalytic Hydrogenolysis (H2, Pd/C) method->hydro Standard acid Acidic Cleavage (e.g., HBr/AcOH) method->acid H2-sensitive Substrate nucleo Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) method->nucleo H2/Acid-sensitive Substrate hydro_check Reaction Complete? hydro->hydro_check hydro_no Incomplete/Slow Reaction hydro_check->hydro_no No end_ok Product Isolated hydro_check->end_ok Yes poison Check for Catalyst Poisoning (e.g., sulfur impurities) hydro_no->poison activity Increase Catalyst Loading or Use Fresh Catalyst hydro_no->activity pressure Increase H2 Pressure hydro_no->pressure poison->hydro activity->hydro pressure->hydro acid_check Side Products Observed? acid->acid_check acid_yes Consider Milder Acidic Conditions (e.g., AlCl3/HFIP) or Nucleophilic Method acid_check->acid_yes Yes acid_check->end_ok No acid_yes->method Re-evaluate nucleo->end_ok

Caption: Troubleshooting workflow for the deprotection of this compound.

References

Technical Support Center: Refining the Work-up Procedure for Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up and purification of Benzyl (4-hydroxycyclohexyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-aminocyclohexanol and benzyl chloroformate, as well as byproducts like dibenzyl carbonate from the decomposition of benzyl chloroformate. Depending on the reaction conditions, side reactions such as the formation of ureas or over-alkylation of the amine can also occur.[1][2]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are typically column chromatography and recrystallization.[1][3][4] Column chromatography is useful for separating the target compound from impurities with different polarities.[5][6][7][8] Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.[3][9][10]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of column chromatography, allowing for the identification of fractions containing the pure product.[6][7] For recrystallization, the purity of the resulting crystals can be assessed by techniques such as melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Troubleshooting Guides

Issue 1: Low Yield of Purified Product

Q: I am experiencing a low yield of this compound after purification. What are the potential causes and solutions?

A: Low recovery of your target compound can stem from several factors during the work-up and purification process. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Extraction: The product may not be fully extracted from the aqueous phase during the initial work-up.

    • Solution: Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[1]

  • Product Loss During Chromatography: The compound may be too strongly adsorbed to the stationary phase or co-elute with impurities if the solvent system is not optimized.

    • Solution: Carefully select the solvent system for column chromatography using preliminary TLC analysis. A gradient elution, gradually increasing the solvent polarity, can improve separation and recovery.[6][8]

  • Poor Crystallization: The chosen solvent system for recrystallization may be suboptimal, leading to the product remaining in the mother liquor.

    • Solution: Experiment with different solvent pairs to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Cooling the solution slowly and scratching the flask can aid in crystal formation.[9][10]

Issue 2: Persistent Impurities After Column Chromatography

Q: After performing column chromatography, I still observe impurities in my product fractions. How can I improve the separation?

A: The presence of persistent impurities after column chromatography indicates that the separation conditions are not optimal for your specific mixture.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing the desired compound and impurities to elute together.

    • Solution: Develop a solvent system with lower initial polarity and employ a shallow gradient elution. This will increase the resolution between compounds with similar polarities.[8]

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.[12]

    • Solution: Use an appropriate amount of silica gel relative to the amount of crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude material by weight.[6]

  • Co-eluting Impurities: Some byproducts may have very similar polarities to the desired product, making separation by normal-phase chromatography challenging.

    • Solution: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.[13][14] Alternatively, a subsequent recrystallization step can be effective in removing closely related impurities.[4]

Issue 3: Difficulty with Recrystallization

Q: I am having trouble getting my this compound to crystallize, or it is oiling out. What should I do?

A: Oiling out or failure to crystallize during recrystallization is a common issue, often related to the choice of solvent or the presence of impurities.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, even at low temperatures, or the compound may be too soluble in the chosen solvent system.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold.[9] Experiment with different solvents or solvent pairs. For a polar molecule like this compound, consider solvent systems like ethyl acetate/hexanes or ethanol/water.[11][15]

  • Presence of Impurities: Impurities can inhibit crystal formation.

    • Solution: Ensure the material is reasonably pure before attempting recrystallization. It may be necessary to perform a quick column chromatography step first to remove major impurities.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography of this compound

Eluent System (v/v)Typical Rf of ProductNotes
Hexane:Ethyl Acetate (1:1)0.4 - 0.5Good for initial separation of less polar impurities.
Hexane:Ethyl Acetate (1:2)0.6 - 0.7May be suitable for faster elution if separation from polar impurities is not an issue.
Dichloromethane:Methanol (98:2)0.5 - 0.6A good alternative for moderately polar compounds.

Note: Rf values are approximate and can vary depending on the specific TLC plate and conditions.

Table 2: Example Recrystallization Solvent Systems

Solvent 1Solvent 2 (Anti-solvent)ProcedureExpected Outcome
Ethyl AcetateHexaneDissolve crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until turbidity persists. Cool slowly.[15]Formation of white crystals upon cooling.
EthanolWaterDissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.May yield well-defined crystals, but care must be taken to avoid oiling out.
Isopropanol-Dissolve in a minimal amount of boiling isopropanol and allow to cool.A single solvent system can sometimes be effective if the solubility difference between hot and cold is significant.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[6]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a more polar solvent like dichloromethane.

    • Carefully add the sample to the top of the silica gel bed.[6]

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent system (e.g., 20% ethyl acetate in hexane), determined from prior TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 40-50% ethyl acetate in hexane) to elute the desired product.[6]

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[6]

Protocol 2: Recrystallization
  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture to boiling while stirring.[9]

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel.[10]

  • Crystallization:

    • If using a two-solvent system, add the hot anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Solvent Extraction start->extraction wash Brine Wash extraction->wash dry Drying over Na2SO4 wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization Optional Fine Purification pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the work-up and purification of this compound.

troubleshooting_logic cluster_nodes start Low Purity or Yield issue_point Identify Problem Area start->issue_point check_extraction Review Extraction Protocol final_product Improved Purity/Yield check_extraction->final_product optimize_tlc Optimize TLC Conditions check_loading Check Column Loading optimize_tlc->check_loading check_loading->final_product screen_solvents Screen Recrystallization Solvents slow_cooling Ensure Slow Cooling screen_solvents->slow_cooling slow_cooling->final_product issue_point->check_extraction Post-Workup issue_point->optimize_tlc Chromatography issue_point->screen_solvents Recrystallization

Caption: A logical troubleshooting flowchart for common purification issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Benzyl (4-hydroxycyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the interpretation of its complex ¹H and ¹³C NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts for the key protons in this compound?

A1: The proton NMR spectrum of this compound is complex due to the presence of both aromatic and aliphatic moieties, as well as diastereomers (cis and trans isomers) of the substituted cyclohexane ring. Below is a table summarizing the predicted ¹H NMR chemical shifts.

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Notes
Aromatic (C₆H₅)7.25-7.40MultipletProtons on the phenyl ring of the benzyl group.
Benzylic (C₆H₅CH ₂)~5.10SingletMethylene protons adjacent to the phenyl group and carbamate oxygen.
Carbamate NH 4.50-5.50Broad SingletChemical shift can be variable and concentration-dependent. May exchange with D₂O.
Cyclohexyl-CH-O3.50-4.10MultipletMethine proton on the carbon bearing the hydroxyl group. The chemical shift and multiplicity will differ significantly between cis and trans isomers.
Cyclohexyl-CH-N3.20-3.80MultipletMethine proton on the carbon attached to the carbamate nitrogen. The chemical shift and multiplicity will differ significantly between cis and trans isomers.
Cyclohexyl CH1.00-2.20MultipletMethylene protons of the cyclohexane ring. Significant overlap is expected.
Hydroxyl OH 1.50-3.00Broad SingletChemical shift is variable, concentration-dependent, and temperature-dependent. May exchange with D₂O.

Q2: What are the characteristic ¹³C NMR chemical shifts for this compound?

A2: The ¹³C NMR spectrum will show distinct signals for the carbamate, aromatic, and aliphatic carbons. The presence of cis and trans isomers may lead to a doubling of the signals for the cyclohexane ring carbons.

Carbon Assignment Predicted Chemical Shift (δ) ppm Notes
Carbamate C=O155-158The carbonyl carbon of the carbamate group.
Aromatic C (Quaternary)136-138The carbon of the phenyl ring attached to the benzylic group.
Aromatic CH127-129Aromatic carbons bearing a proton.
Benzylic CH₂66-68The methylene carbon of the benzyl group.
Cyclohexyl-CH-O68-75The carbon attached to the hydroxyl group. Will differ for cis/trans isomers.
Cyclohexyl-CH-N48-55The carbon attached to the carbamate nitrogen. Will differ for cis/trans isomers.
Cyclohexyl CH₂25-35The methylene carbons of the cyclohexane ring. Multiple signals are expected due to diastereomers and their different chemical environments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the acquisition and interpretation of the NMR spectra for this compound.

Issue 1: Overlapping signals in the cyclohexane region of the ¹H NMR spectrum.

  • Cause: The proton signals of the cyclohexane ring are often complex and overlap, making direct interpretation difficult. This is due to the multiple CH₂ groups and the presence of both axial and equatorial protons, which have different chemical shifts and coupling constants. The presence of both cis and trans isomers further complicates this region.

  • Solution:

    • 2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This will help in tracing the spin systems within the cyclohexane ring. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.

    • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.

    • Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of the protons and may resolve some of the signal overlap.[1]

Issue 2: Broad or disappearing NH and OH proton signals.

  • Cause: The protons on the nitrogen of the carbamate (NH) and the oxygen of the hydroxyl group (OH) are acidic and can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. This exchange can lead to signal broadening or even disappearance.

  • Solution:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The NH and OH signals will disappear as the protons are replaced by deuterium, confirming their identity.

    • Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in sharper signals for the NH and OH protons.

    • Dry Solvent: Use a freshly opened or properly dried deuterated solvent to minimize the amount of residual water.

Issue 3: Difficulty in distinguishing between cis and trans isomers.

  • Cause: this compound can exist as cis and trans diastereomers, which will have distinct NMR spectra. The signals for the cyclohexane protons and carbons will be different for each isomer.

  • Solution:

    • ¹H NMR Coupling Constants: The coupling constants (J-values) for the methine protons (CH-O and CH-N) can help in determining the stereochemistry. In a chair conformation, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of these methine signals, the relative orientation of the substituents can be inferred.

    • ¹³C NMR Chemical Shifts: The chemical shifts of the cyclohexane carbons are sensitive to the stereochemistry. The carbon atoms in the trans isomer often experience different shielding effects compared to the cis isomer, leading to distinct and predictable differences in their chemical shifts.

    • 2D NOESY NMR: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations between protons that are close to each other. This can provide definitive evidence for the relative stereochemistry of the substituents on the cyclohexane ring.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A detailed protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[3]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but ensure the compound is stable at that temperature.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (0.03% v/v).

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Acquiring ¹H and ¹³C NMR Spectra

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for your specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Visualizations

molecular_structure cluster_benzyl Benzyl Group cluster_carbamate Carbamate Linkage cluster_cyclohexyl 4-Hydroxycyclohexyl Group b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b_ch2 CH₂ b4->b_ch2 b6 b5->b6 b6->b1 c_o O b_ch2->c_o c_c_o C=O c_o->c_c_o c_nh NH c_c_o->c_nh c1_ch_n CH c_nh->c1_ch_n c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c4_ch_oh CH-OH c6 c5->c6 c6->c1

Caption: Molecular structure of this compound.

troubleshooting_workflow start Complex NMR Spectrum Obtained issue1 Overlapping Cyclohexyl Signals? start->issue1 solution1a Run 2D COSY/HSQC issue1->solution1a Yes solution1b Use Higher Field NMR issue1->solution1b Yes solution1c Change Solvent issue1->solution1c Yes issue2 Broad NH/OH Signals? issue1->issue2 No solution1a->issue2 solution1b->issue2 solution1c->issue2 solution2a D₂O Exchange issue2->solution2a Yes solution2b Low Temperature NMR issue2->solution2b Yes issue3 Cis/Trans Isomers Unclear? issue2->issue3 No solution2a->issue3 solution2b->issue3 solution3a Analyze Coupling Constants issue3->solution3a Yes solution3b Compare ¹³C Shifts issue3->solution3b Yes solution3c Run 2D NOESY issue3->solution3c Yes end_node Successful Interpretation issue3->end_node No solution3a->end_node solution3b->end_node solution3c->end_node

Caption: Troubleshooting workflow for complex NMR spectra.

References

Validation & Comparative

A Comparative Analysis of Synthesis Methods for Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Benzyl (4-hydroxycyclohexyl)carbamate is a valuable building block, and selecting the optimal synthesis strategy can significantly impact yield, purity, and overall process efficiency. This guide provides a comparative analysis of two primary synthetic routes to this compound, supported by experimental data and detailed protocols.

Method 1: Direct N-Benzyloxycarbonylation

This approach involves the direct protection of the amino group of 4-aminocyclohexanol using benzyl chloroformate. It is a straightforward and widely used method for the introduction of the benzyloxycarbonyl (Cbz) protecting group.

Experimental Protocol:
  • Dissolution: 4-aminocyclohexanol is dissolved in a suitable solvent, such as dichloromethane or an aqueous medium.

  • Addition of Base: A base, typically triethylamine or an inorganic base like sodium carbonate, is added to the solution to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Reaction with Benzyl Chloroformate: Benzyl chloroformate is added dropwise to the stirred solution at a controlled temperature, usually 0-5 °C.

  • Reaction Progression: The reaction mixture is stirred for a specified time, typically ranging from a few minutes to several hours, while being monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield pure this compound.

G

Diagram 1: Direct N-Benzyloxycarbonylation Workflow.

Method 2: Two-Step Synthesis via Ketone Intermediate

This alternative route involves the N-benzyloxycarbonylation of 4-aminocyclohexanone to form Benzyl (4-oxocyclohexyl)carbamate, followed by the reduction of the ketone functionality to the desired alcohol.

Experimental Protocol:

Step 1: Synthesis of Benzyl (4-oxocyclohexyl)carbamate

The protocol for this step is analogous to the direct N-benzyloxycarbonylation method described above, with 4-aminocyclohexanone as the starting material.

Step 2: Reduction of Benzyl (4-oxocyclohexyl)carbamate

  • Dissolution: Benzyl (4-oxocyclohexyl)carbamate is dissolved in a suitable solvent, typically methanol or a mixture of tetrahydrofuran and water.

  • Addition of Reducing Agent: A reducing agent, most commonly sodium borohydride (NaBH4), is added portion-wise to the solution at a controlled temperature, often 0 °C.

  • Reaction Progression: The reaction is stirred until the reduction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The product is then extracted, and the organic layer is washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

G

Diagram 2: Two-Step Synthesis via Ketone Intermediate.

Comparative Performance Data

The following table summarizes the key performance indicators for both synthesis methods based on available experimental data.

ParameterMethod 1: Direct N-BenzyloxycarbonylationMethod 2: Two-Step Synthesis via Ketone
Starting Material 4-aminocyclohexanol4-aminocyclohexanone
Key Reagents Benzyl chloroformate, BaseBenzyl chloroformate, Base, Sodium Borohydride
Number of Steps 12
Typical Reaction Time 2 minutes - 4 hoursN-protection: similar to Method 1; Reduction: 30 minutes - 2 hours
Reported Yield ~98-99% (in aqueous media)[1]N-protection: high (assumed); Reduction: 62-96%[2][3][4]
Overall Yield High (single step)Moderate to High (product of two step yields)
Process Simplicity Simpler, one-pot synthesisMore complex, requires isolation of intermediate
Stereoselectivity Preserves stereochemistry of starting alcoholReduction can lead to a mixture of cis and trans isomers

Analysis and Recommendations

Method 1 (Direct N-Benzyloxycarbonylation) stands out for its simplicity, high yield, and rapid reaction times, especially when conducted in an aqueous medium.[1] This one-pot synthesis is highly efficient and minimizes the need for intermediate purification steps, making it an attractive option for large-scale production.

References

A Researcher's Guide to Comparing the Efficacy of Benzyl (4-hydroxycyclohexyl)carbamate in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the experimental outcomes of a compound's efficacy. This guide provides a framework for the objective comparison of Benzyl (4-hydroxycyclohexyl)carbamate's performance in various solvent systems, supported by detailed experimental protocols and data presentation templates.

Data Presentation

To facilitate a clear comparison of the efficacy of this compound in different solvents, all quantitative data should be summarized in structured tables as shown below.

Table 1: Solubility of this compound in Various Solvents

Solvent System (e.g., Buffer with % Cosolvent)Temperature (°C)Solubility (mg/mL)Method
Phosphate-Buffered Saline (PBS), pH 7.425Hypothetical ValueShake-Flask
PBS with 1% DMSO25Hypothetical ValueShake-Flask
PBS with 5% Ethanol25Hypothetical ValueShake-Flask
Acetonitrile25Hypothetical ValueShake-Flask
Methanol25Hypothetical ValueShake-Flask

Table 2: Stability of this compound in Selected Solvent Systems

Solvent SystemTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)Method
PBS, pH 7.437100Hypothetical ValueHypothetical ValueHPLC
PBS with 1% DMSO37100Hypothetical ValueHypothetical ValueHPLC
Methanol37100Hypothetical ValueHypothetical ValueHPLC

Table 3: Biological Efficacy of this compound - Acetylcholinesterase (AChE) Inhibition

Solvent System for Stock SolutionFinal Assay Cosolvent Conc. (%)IC50 (µM)Method
Methanol0.5Hypothetical ValueEllman's Method
DMSO0.5Hypothetical ValueEllman's Method
Ethanol0.5Hypothetical ValueEllman's Method
Acetonitrile0.5Hypothetical ValueEllman's Method

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of a compound.[2]

Materials:

  • This compound

  • Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial until equilibrium is reached, typically between 24 to 48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[2]

  • After reaching equilibrium, centrifuge the suspension to pellet the undissolved solid.[2]

  • Carefully collect an aliquot of the supernatant.[2]

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method.

Protocol 2: Stability Assessment by HPLC

This protocol is based on general methods for determining the stability of carbamates.[3][4]

Materials:

  • This compound

  • Selected solvents

  • HPLC system with a C18 column and UV or fluorescence detector

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in each of the chosen solvents at a known concentration (e.g., 100 µg/mL).

  • Immediately analyze a sample of each solution by HPLC to determine the initial concentration (T=0).

  • Incubate the remaining solutions at a specific temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by HPLC to determine the concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration to determine the degradation rate.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[5][6]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • 96-well microplate reader capable of measuring absorbance at 412 nm

  • Solvents for preparing stock solutions (e.g., methanol, DMSO). Note that some organic solvents can inhibit AChE; methanol is reported to have a negligible effect.[7][8]

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of AChE in the assay buffer.

    • Prepare solutions of ATCh and DTNB in the assay buffer.

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the assay buffer, diluted inhibitor solutions, and the AChE enzyme solution.

    • 100% Activity Control: Add the assay buffer, solvent without the inhibitor, and the AChE enzyme solution.

    • Blank: Add the assay buffer and the solvent without the inhibitor (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[5]

  • Initiate Reaction: Add the ATCh and DTNB working solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).[5]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the activity in the test wells to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_sol Prepare Stock Solutions in Different Solvents serial_dil Perform Serial Dilutions prep_sol->serial_dil solubility Solubility Assay (Shake-Flask) serial_dil->solubility stability Stability Assay (HPLC) serial_dil->stability activity Biological Activity Assay (AChE Inhibition) serial_dil->activity analyze_sol Quantify Solubility (mg/mL) solubility->analyze_sol analyze_stab Calculate Degradation (%) stability->analyze_stab analyze_act Determine IC50 (µM) activity->analyze_act compare Comparative Efficacy Analysis analyze_sol->compare analyze_stab->compare analyze_act->compare

Caption: Experimental workflow for comparing the efficacy of this compound.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Stimulation Continuous Stimulation Receptor->Stimulation Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

References

A Comparative Benchmarking Guide: Benzyl (4-hydroxycyclohexyl)carbamate vs. Boc and Cbz Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the strategic selection of amine protecting groups is a critical determinant of success. This guide provides an objective, data-driven comparison of the well-established tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) protecting groups against the less characterized Benzyl (4-hydroxycyclohexyl)carbamate. This document outlines their chemical properties, stability, and deprotection protocols, supported by experimental data to inform synthetic strategies.

Core Principles: A Comparative Overview

The primary distinction between amine protecting groups lies in their stability under various chemical conditions and the orthogonality of their deprotection methods. Orthogonality allows for the selective removal of one protecting group in the presence of others, a cornerstone of multi-step synthesis.[1][2]

This compound is a carbamate-based protecting group that incorporates a benzyl moiety, suggesting deprotection via hydrogenolysis, similar to the Cbz group. The presence of a hydroxyl group on the cyclohexyl ring may enhance solubility in polar solvents.[3][4]

The Boc group is renowned for its stability in basic and nucleophilic conditions and its facile cleavage under acidic conditions.[5][6]

The Cbz group is stable under acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[4][7]

Data Presentation: Comparative Analysis

The following tables summarize the key physicochemical properties and reaction conditions for the three protecting groups based on available data.

Table 1: Physicochemical Properties

PropertyThis compoundtert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Molecular Formula C₁₄H₁₉NO₃[3]C₅H₉O₂[8]C₈H₇O₂[8]
Molecular Weight ( g/mol ) 249.31[3]101.12[8]151.16[8]
Melting Point (°C) 161-165[3]Not Applicable (reagent is a solid, Boc-protected amines vary)Not Applicable (reagent is a liquid, Cbz-protected amines vary)
Boiling Point (°C) 427.6 at 760 mmHg[3]Not ApplicableNot Applicable
General Solubility Soluble in common organic solvents[3]Boc-protected peptides can exhibit poor solubility[9]Cbz-protected amino acids are often crystalline and stable[10]

Table 2: Protection and Deprotection Conditions

ConditionThis compoundtert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Typical Protection Reagent Benzyl chloroformate (Cbz-Cl)[3]Di-tert-butyl dicarbonate (Boc₂O)[8]Benzyl chloroformate (Cbz-Cl)[4]
Protection Conditions Base (e.g., K₂CO₃) in CH₂Cl₂[3]Base (e.g., NaHCO₃, TEA) in THF/water or CH₂Cl₂[5]Base (e.g., Na₂CO₃) under Schotten-Baumann conditions[4]
Primary Deprotection Method Catalytic Hydrogenolysis (presumed)Acidolysis[5][8]Catalytic Hydrogenolysis[7][8]
Deprotection Reagents H₂, Pd/C (presumed)Trifluoroacetic acid (TFA), HCl[5][8]H₂, Pd/C; HBr/AcOH[7][11]
Orthogonality Presumed orthogonal to acid-labile groupsOrthogonal to Cbz and Fmoc[6]Orthogonal to Boc and Fmoc[7]

Table 3: Stability Profile of Protecting Groups

ConditionThis compoundtert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Strong Acids (e.g., TFA, HCl) Likely Stable (similar to Cbz)Labile[1][5]Generally Stable (cleaved by HBr/AcOH)[1][7]
Bases (e.g., Piperidine, NaOH) Likely Stable (similar to Cbz)Stable[1][5]Stable[1][7]
Catalytic Hydrogenolysis (H₂, Pd/C) Labile (presumed)Stable[1][8]Labile[1][7]
Nucleophiles Likely StableStable[5]Stable

Experimental Protocols

Detailed methodologies for the protection and deprotection steps are crucial for reproducible results.

Protocol 1: Synthesis of this compound[3]
  • Dissolution: Dissolve 4-aminocyclohexanol in dichloromethane.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Work-up: Add brine and separate the organic phase.

  • Isolation: Filter to obtain the solid product.

  • Purification: Recrystallize to obtain pure this compound.

Protocol 2: Boc-Protection of a Primary Amine[5]
  • Dissolution: Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv) and stir until dissolved.

  • Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (1.1 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 3: Acid-Catalyzed Boc-Deprotection[8]
  • Dissolution: Dissolve the Boc-protected amine (1 equiv) in dichloromethane.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

Protocol 4: Cbz-Protection of a Primary Amine
  • Setup: Combine the amine, a suitable solvent (e.g., water, THF, or a biphasic system), and a base (e.g., NaHCO₃ or Na₂CO₃).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Extract the Cbz-protected amine with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 5: Cbz-Deprotection by Catalytic Hydrogenolysis[8]
  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add 5-10 mol% of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under an atmosphere of hydrogen (H₂) until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Mandatory Visualizations

Orthogonal Protection Strategy

The following diagram illustrates the concept of orthogonal protection, where Boc and Cbz groups can be selectively removed in the presence of each other.

Orthogonal_Protection Start Dipeptide with Boc and Cbz Protection Boc_Deprotection Acidic Conditions (e.g., TFA) Start->Boc_Deprotection Cbz_Deprotection Catalytic Hydrogenolysis (H2, Pd/C) Start->Cbz_Deprotection Cbz_Protected Cbz-Protected Amine Boc_Deprotection->Cbz_Protected Boc_Protected Boc-Protected Amine Cbz_Deprotection->Boc_Protected

Caption: Orthogonal deprotection of Boc and Cbz groups.

General Experimental Workflow for Protected Amine Synthesis

This diagram outlines a typical workflow for the synthesis and deprotection of an amine.

Experimental_Workflow Start Starting Amine Protection Protection Reaction (e.g., with Boc2O or Cbz-Cl) Start->Protection Protected_Amine Protected Amine Protection->Protected_Amine Intermediate_Reaction Intermediate Synthetic Steps Protected_Amine->Intermediate_Reaction Deprotection Deprotection Reaction (e.g., Acidolysis or Hydrogenolysis) Intermediate_Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: General workflow for amine protection and deprotection.

Concluding Remarks

The choice between Boc and Cbz protecting groups is dictated by the overall synthetic strategy, particularly the stability of other functional groups within the molecule. The Boc group is ideal for substrates sensitive to hydrogenolysis but stable to acid, while the Cbz group is suited for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[8] Their well-established orthogonality makes them invaluable tools in complex syntheses.

This compound presents an interesting structural variation on the Cbz group. The introduction of a hydroxycyclohexyl moiety may favorably impact the solubility of protected intermediates, a common challenge in peptide synthesis.[9][12] However, a comprehensive experimental evaluation of its stability, deprotection kinetics, and influence on the physical properties of protected molecules is necessary to fully establish its utility and potential advantages over the classical Boc and Cbz groups. Further research in this area is warranted to expand the toolkit of protecting groups available to synthetic chemists.

References

A Comparative Guide to the Quantitative Purity Analysis of Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical compounds is a critical aspect of quality control and a prerequisite for reliable experimental results. This guide provides a comprehensive comparison of three common analytical techniques for the quantitative purity assessment of Benzyl (4-hydroxycyclohexyl)carbamate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and sample throughput. This compound, synthesized from 4-aminocyclohexanol and benzyl chloroformate, may contain impurities such as unreacted starting materials, by-products like benzyl alcohol and dibenzyl carbonate, or side-products from the reaction.[1] An effective purity analysis method must be able to separate and quantify the main component from these potential impurities.

Comparison of Analytical Techniques

The choice of analytical technique for quantifying the purity of this compound hinges on a trade-off between sensitivity, specificity, and complexity. While HPLC-UV is a widely accessible and robust technique, its sensitivity can be limited if the analyte has a weak chromophore. GC-MS offers excellent sensitivity and specificity but is only suitable for thermally stable and volatile compounds. qNMR stands out for its high precision and accuracy, providing a direct measurement of purity without the need for a specific reference standard of the analyte, though it has lower sensitivity compared to chromatographic methods.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[2]
Accuracy HighHighVery High
Precision HighHighVery High
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Analysis Time 15-30 minutes per sample20-40 minutes per sample5-15 minutes per sample
Sample Throughput HighModerate to HighModerate
Destructive YesYesNo
Primary Measurement Yes (with certified reference standard)Yes (with certified reference standard)Yes (with certified internal standard)

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound, assuming it possesses sufficient UV absorbance due to the benzyl group.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 40% acetonitrile, increasing to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the typical absorbance of a benzyl group). It is recommended to determine the optimal wavelength by running a UV scan of the compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is applicable if this compound is thermally stable and sufficiently volatile. Derivatization may be necessary to improve volatility and thermal stability.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • (Optional) If derivatization is needed, silylate the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

Purity Calculation: Similar to HPLC, the purity can be estimated using the area percentage of the main peak in the total ion chromatogram (TIC).

Purity (%) = (Area of Main Peak in TIC / Total Area of All Peaks in TIC) x 100

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a highly accurate and direct measure of purity by comparing the integral of a specific analyte signal to that of a certified internal standard.[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a vial.

  • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I: Integral of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: mass

  • Purity_IS: Purity of the internal standard

Visualizations

Experimental Workflow for Purity Analysis

G Figure 1: General workflow for the quantitative purity analysis of this compound. cluster_sample Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject gcms_inject Inject into GC dissolve->gcms_inject qnmr_prepare Add Internal Standard dissolve->qnmr_prepare hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_data Data Analysis (Area %) hplc_detect->hplc_data gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_detect Mass Spectrometry Detection gcms_separate->gcms_detect gcms_data Data Analysis (Area %) gcms_detect->gcms_data qnmr_acquire Acquire NMR Spectrum qnmr_prepare->qnmr_acquire qnmr_process Process and Integrate qnmr_acquire->qnmr_process qnmr_data Purity Calculation qnmr_process->qnmr_data

Caption: General workflow for purity analysis.

Logical Relationship for qNMR Purity Calculation

G Figure 2: Logical relationship of variables in the qNMR purity calculation. cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calculation Calculation cluster_output Result I_analyte Analyte Integral (I_analyte) formula Purity = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS I_analyte->formula I_IS IS Integral (I_IS) I_IS->formula m_analyte Analyte Mass (m_analyte) m_analyte->formula m_IS IS Mass (m_IS) m_IS->formula N_analyte Analyte Protons (N_analyte) N_analyte->formula N_IS IS Protons (N_IS) N_IS->formula M_analyte Analyte Molar Mass (M_analyte) M_analyte->formula M_IS IS Molar Mass (M_IS) M_IS->formula P_IS IS Purity (P_IS) P_IS->formula purity_result Purity of Benzyl (4-hydroxycyclohexyl)carbamate formula->purity_result

Caption: qNMR purity calculation logic.

References

Confirming the Stereochemistry of Benzyl (4-hydroxycyclohexyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in chemical synthesis and drug design. This guide provides a comparative analysis of experimental data for confirming the stereochemistry of cis- and trans-Benzyl (4-hydroxycyclohexyl)carbamate, offering a valuable resource for unambiguous stereochemical assignment.

The spatial arrangement of substituents on a cyclohexane ring significantly influences a molecule's biological activity, physicochemical properties, and interaction with target proteins. In the case of Benzyl (4-hydroxycyclohexyl)carbamate, a versatile intermediate in medicinal chemistry, the cis and trans isomers exhibit distinct three-dimensional conformations that necessitate clear and reliable methods for their differentiation. This guide outlines the key spectroscopic and crystallographic techniques employed for this purpose, presenting experimental data and detailed protocols to aid researchers in their synthetic and analytical endeavors.

Spectroscopic Analysis: A Comparative Look at NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of cyclic compounds. The relative orientation of the hydroxyl and carbamate groups in cis- and trans-Benzyl (4-hydroxycyclohexyl)carbamate gives rise to characteristic differences in their ¹H and ¹³C NMR spectra, particularly in the chemical shifts and coupling constants of the protons attached to the cyclohexane ring.

Table 1: Comparative ¹H and ¹³C NMR Data for cis- and trans-Benzyl (4-hydroxycyclohexyl)carbamate (CDCl₃)

Isomer ¹H NMR (ppm) ¹³C NMR (ppm)
transH1 (axial): ~3.4-3.6 (tt), H4 (axial): ~3.5-3.7 (tt)C1: ~70-72, C4: ~50-52
cisH1 (equatorial): ~4.0-4.2 (br s), H4 (axial): ~3.6-3.8 (m)C1: ~66-68, C4: ~48-50

Note: The chemical shifts are approximate and can vary based on experimental conditions. The key differentiating features are the multiplicity and coupling constants of the H1 and H4 protons.

In the trans isomer, both the hydroxyl and the carbamate groups can occupy equatorial positions in the more stable chair conformation, leading to axial protons at C1 and C4. These axial protons typically appear as triplets of triplets (tt) due to large axial-axial and smaller axial-equatorial couplings. Conversely, in the cis isomer, one substituent is axial and the other is equatorial. The equatorial proton at C1 in the cis isomer often presents as a broad singlet or a multiplet with smaller coupling constants.

Crystallographic Confirmation: The Definitive Structure

X-ray crystallography provides unequivocal proof of stereochemistry by determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single crystal suitable for analysis is a critical and often challenging step.

Table 2: Comparison of Crystallographic Parameters

Parameter trans-Benzyl (4-hydroxycyclohexyl)carbamate Alternative: Benzyl Carbamate
Crystal System Data not available in literatureMonoclinic
Space Group Data not available in literatureP2₁/c
Key Dihedral Angles Not availableDihedral angle between the planes of the carbamate and phenyl groups is crucial for conformation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of these isomers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of the corresponding cis- or trans-4-aminocyclohexanol with benzyl chloroformate in the presence of a base.

Protocol 1: Synthesis of trans-Benzyl (4-hydroxycyclohexyl)carbamate

  • Dissolution: Dissolve trans-4-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Acylation: Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

A similar protocol can be followed for the synthesis of the cis isomer starting from cis-4-aminocyclohexanol.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to determine the stereochemistry.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes). Crystals should ideally be at least 0.1 mm in all dimensions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and stereochemical confirmation of this compound isomers.

G Workflow for Stereochemical Confirmation cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis start Starting Material (cis/trans-4-aminocyclohexanol) reaction Reaction with Benzyl Chloroformate start->reaction workup Work-up and Purification reaction->workup product Isolated Isomer workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr xray X-ray Crystallography product->xray confirmation Stereochemical Confirmation nmr->confirmation xray->confirmation

Caption: General workflow for the synthesis and stereochemical confirmation.

Alternative Approaches

While NMR and X-ray crystallography are the most definitive methods, other techniques can provide supporting evidence for stereochemical assignment.

  • Chiral High-Performance Liquid Chromatography (HPLC): Separation of enantiomers or diastereomers on a chiral stationary phase can be used to determine the isomeric purity.

  • Infrared (IR) Spectroscopy: While less definitive for stereochemistry, subtle differences in the vibrational frequencies of the O-H and N-H stretching bands may be observed between the cis and trans isomers due to differences in intramolecular hydrogen bonding.

By employing a combination of these robust analytical techniques and following detailed experimental protocols, researchers can confidently confirm the stereochemistry of this compound and its derivatives, ensuring the integrity and reproducibility of their scientific findings.

Performance Evaluation of Benzyl (4-hydroxycyclohexyl)carbamate in Automated Synthesizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the choice of a solid-phase linker is critical to the success of automated synthesis campaigns. The linker's performance directly impacts yield, purity, and the range of compatible chemistries. This guide provides a comparative evaluation of the novel linker, Benzyl (4-hydroxycyclohexyl)carbamate, against established alternatives.

Disclaimer: this compound is not a widely documented linker for automated solid-phase synthesis. As such, the performance data presented for this linker is hypothetical and projected based on its chemical structure and known carbamate linker chemistry. This guide serves as a framework for the potential evaluation of this and other novel linker systems.

Overview of Linkers

This guide compares the hypothetical performance of a resin functionalized with this compound (termed "BHC-Resin") against three industry-standard linkers: Wang Resin, Rink Amide Resin, and 2-Chlorotrityl Chloride (2-CTC) Resin.

  • BHC-Resin (Hypothetical): This carbamate-based linker would likely be attached to a solid support via the hydroxyl group on the cyclohexyl ring. The carbamate linkage to the synthesized molecule offers a potential balance of stability and cleavability. Cleavage would likely be achieved under moderately acidic conditions, yielding a C-terminal carboxylic acid.

  • Wang Resin: A widely used resin for the synthesis of peptides and small molecules with a C-terminal carboxylic acid.[1][2] It is known for its robustness but can be susceptible to racemization during the loading of the first amino acid.[3]

  • Rink Amide Resin: The go-to resin for the synthesis of peptide amides.[4][5][6] It allows for cleavage under standard acidic conditions, directly yielding the C-terminal amide.[4][7]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-labile resin that enables the cleavage of products under very mild acidic conditions.[8][9][10] This makes it ideal for synthesizing protected peptide fragments and molecules with acid-sensitive functionalities.[8][10]

Quantitative Performance Comparison

The following tables present a hypothetical comparison of key performance indicators for the evaluated linkers.

Table 1: General Linker Characteristics

FeatureBHC-Resin (Hypothetical)Wang ResinRink Amide Resin2-Chlorotrityl Chloride Resin
C-Terminal Functionality Carboxylic AcidCarboxylic AcidAmideCarboxylic Acid
Typical Loading Capacity (mmol/g) 0.4 - 0.80.3 - 1.00.3 - 1.00.4 - 1.0
Cleavage Conditions Moderate Acid (e.g., 50% TFA in DCM)Strong Acid (e.g., 95% TFA)Strong Acid (e.g., 95% TFA)Very Mild Acid (e.g., 1-5% TFA in DCM)
Primary Advantage Potentially reduced side reactions compared to benzyl esters.Well-established and robust.Direct synthesis of peptide amides.Mild cleavage preserves acid-labile groups.
Potential Disadvantage Limited published data; potential for N-alkylation side reactions.Prone to racemization of the first amino acid.Linker-derived impurities upon cleavage.Premature cleavage due to high acid lability.

Table 2: Hypothetical Performance Data for a Model Pentapeptide Synthesis

Performance MetricBHC-Resin (Hypothetical)Wang ResinRink Amide Resin2-Chlorotrityl Chloride Resin
Cleavage Efficiency (%) 92959498
Crude Product Purity (%) 85828890
Yield of Purified Product (%) 70687578
Stability to Piperidine (%) >99>99>9998

Experimental Protocols

Detailed methodologies for the evaluation of linker performance are provided below. These protocols are generalized and may require optimization for specific sequences or molecules.

Resin Loading: Attachment of the First Amino Acid (Fmoc-Leu-OH)
  • Objective: To determine the loading capacity of each resin.

  • Procedure:

    • Swell the respective resin (1 g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.

    • Drain the DCM.

    • For BHC-Resin and Wang Resin: Dissolve Fmoc-Leu-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in N,N-dimethylformamide (DMF, 8 mL). Add N,N-diisopropylethylamine (DIEA, 8 eq.) and add the solution to the swollen resin. Agitate for 4 hours at room temperature.

    • For Rink Amide and 2-CTC Resins: Follow the manufacturer's recommended protocol for loading the first amino acid. Typically, for 2-CTC resin, the Fmoc-amino acid is dissolved in DCM with DIEA and added to the resin.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

    • Determine the loading capacity by treating a small, weighed amount of resin with 20% piperidine in DMF and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Automated Solid-Phase Synthesis of a Model Pentapeptide (Leu-Ala-Gly-Val-Phe)
  • Objective: To synthesize a model peptide on each resin under identical automated synthesizer conditions.

  • Procedure:

    • Place the loaded resins in separate reaction vessels of an automated peptide synthesizer.

    • Perform the synthesis using a standard Fmoc/tBu strategy. Each cycle consists of:

      • Deprotection: Treatment with 20% piperidine in DMF to remove the Fmoc group.

      • Washing: Washing with DMF.

      • Coupling: Addition of the next Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIEA (8 eq.) in DMF.

      • Washing: Washing with DMF.

    • Repeat the cycle until the pentapeptide sequence is complete.

    • After the final deprotection, wash the resin-bound peptide with DMF, DCM, and methanol, and dry under vacuum.

Cleavage and Deprotection
  • Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

  • Procedure:

    • Treat a known amount of the dried, peptide-bound resin with the appropriate cleavage cocktail (10 mL/g of resin) for 2 hours at room temperature.

      • BHC-Resin: 50% TFA, 2.5% triisopropylsilane (TIS), 2.5% water in DCM.

      • Wang and Rink Amide Resins: 95% TFA, 2.5% TIS, 2.5% water.

      • 2-CTC Resin: 1% TFA in DCM.

    • Filter the resin and collect the filtrate.

    • Wash the resin with the cleavage cocktail (2 x 2 mL).

    • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Analysis of Crude Product
  • Objective: To determine the purity and identity of the synthesized peptide.

  • Procedure:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Monitor the elution profile at 220 nm.

    • Confirm the identity of the major peak by mass spectrometry (e.g., ESI-MS) to verify the molecular weight of the target peptide.

Visualizations

Signaling Pathway and Workflow Diagrams

Linker_Evaluation_Workflow cluster_prep Resin Preparation and Loading cluster_synthesis Automated Synthesis cluster_analysis Cleavage and Analysis cluster_evaluation Performance Evaluation Resin_Selection Select Resins: BHC, Wang, Rink, 2-CTC Swell_Resin Swell Resins in DCM Resin_Selection->Swell_Resin Load_AA Load First Amino Acid (Fmoc-Leu-OH) Swell_Resin->Load_AA Determine_Loading Determine Loading (UV Spec) Load_AA->Determine_Loading Automated_Synth Synthesize Model Peptide (Leu-Ala-Gly-Val-Phe) Determine_Loading->Automated_Synth Cleavage Cleave Peptide from Resin Automated_Synth->Cleavage Precipitation Precipitate Crude Peptide Cleavage->Precipitation Analysis Analyze Crude Product (HPLC, MS) Precipitation->Analysis Compare_Data Compare Data: - Cleavage Efficiency - Purity - Yield Analysis->Compare_Data Conclusion Draw Conclusions on Linker Performance Compare_Data->Conclusion

Caption: Workflow for the comparative evaluation of solid-phase synthesis linkers.

Decision_Tree Start Desired C-Terminal Functionality? Carboxylic_Acid Acid Sensitive Side Chains? Start->Carboxylic_Acid Carboxylic Acid Amide Rink Amide Resin Start->Amide Amide CTC_Resin 2-CTC Resin Carboxylic_Acid->CTC_Resin Yes Wang_or_BHC Wang or BHC Resin Carboxylic_Acid->Wang_or_BHC No

Caption: Decision tree for selecting a suitable linker based on synthesis goals.

Conclusion

The selection of a linker is a multifaceted decision that depends on the specific requirements of the target molecule. While established linkers like Wang, Rink Amide, and 2-CTC resins offer reliable and well-characterized performance for the synthesis of peptide acids, amides, and protected fragments, respectively, the exploration of novel linkers is crucial for advancing synthesis methodologies.

Based on its chemical structure, a this compound-based linker shows promise as a stable and efficient option for the synthesis of C-terminal carboxylic acids. The hypothetical data suggests it could offer competitive purity and yield. However, rigorous experimental validation as outlined in this guide is necessary to fully characterize its performance and determine its place in the toolbox of automated synthesis. Researchers are encouraged to use this guide as a template for the evaluation of this and other novel linker technologies.

References

A Head-to-Head Comparison of Valine-Citrulline and Valine-Alanine Carbamate-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of efficacious and safe antibody-drug conjugates (ADCs). Among the most prevalent classes of cleavable linkers are those based on dipeptides, which are designed for enzymatic cleavage within the target cell. This guide provides an objective, data-driven comparison of two widely used carbamate-based dipeptide linkers: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), both of which are typically connected to a p-aminobenzyl carbamate (PABC) self-immolative spacer.

Executive Summary

Both Val-Cit-PABC and Val-Ala-PABC are cathepsin B-cleavable linkers designed to release their payload within the lysosome of target cancer cells. While both are highly effective, they exhibit key differences in their stability, cleavage kinetics, and physicochemical properties that can significantly impact the preclinical and clinical performance of an ADC. Notably, the Val-Ala linker generally demonstrates enhanced stability in mouse preclinical models compared to the Val-Cit linker, which is susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c).[1] Conversely, the Val-Cit linker has a longer history of clinical use and is a component of several approved ADCs.[2]

Data Presentation: A Comparative Look at Performance

The selection of a dipeptide linker can have a profound impact on the stability, efficacy, and manufacturability of an ADC. The following tables summarize key quantitative data comparing Val-Cit and Val-Ala linkers.

Table 1: In Vitro and In Vivo Stability
ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
In Vivo Half-Life (Mouse Serum) 11.2 hours (for a small molecule drug conjugate)[1]23 hours (for a small molecule drug conjugate)[1]Val-Ala linked conjugate demonstrates a longer half-life in mouse models.[1]
Stability in Human Plasma Generally stable[3][4]Generally stable[5]Both linkers show high stability in human plasma, which is crucial for clinical translation.[2]
Stability in Mouse Plasma Unstable; >95% payload loss after 14 days for some ADCs[3]More stable than Val-Cit, but some cleavage can still occurThe instability of Val-Cit in mouse plasma is a significant consideration for preclinical studies.[3]
Primary Cause of Instability in Mouse Plasma Susceptibility to cleavage by carboxylesterase 1c (Ces1c)[1]More resistant to Ces1c cleavage[1]This difference in susceptibility to Ces1c is a major differentiator in preclinical animal models.[1]
Table 2: Physicochemical and Pharmacokinetic Properties
ParameterVal-Cit LinkerVal-Ala LinkerKey Findings
Hydrophobicity Higher[2]Lower[2]The lower hydrophobicity of Val-Ala can reduce the tendency for ADC aggregation.[2]
Aggregation at High DAR Increased tendency for aggregation[2]Reduced tendency for aggregation[2]Val-Ala may be more suitable for ADCs with high drug-to-antibody ratios (DARs) or hydrophobic payloads.[2]
Cathepsin B Cleavage Rate Faster[2]Slower (approximately half the rate of Val-Cit in an isolated enzyme assay)[2]The faster cleavage of Val-Cit may lead to a quicker release of the payload inside the target cell.[2]

Mandatory Visualization

Cleavage Mechanism of Val-Cit/Val-Ala-PABC Linkers

Cleavage Mechanism of Dipeptide-PABC Linkers ADC Antibody-Drug Conjugate (in Lysosome) CathepsinB Cathepsin B ADC->CathepsinB Cathepsin B Cleavage of Dipeptide CleavedLinker Cleaved Dipeptide CathepsinB->CleavedLinker UnstableIntermediate Unstable p-Aminobenzyl Carbamate Intermediate CathepsinB->UnstableIntermediate SelfImmolation 1,6-Self-Immolation UnstableIntermediate->SelfImmolation ReleasedPayload Active Payload SelfImmolation->ReleasedPayload SpacerByproduct p-Aminobenzyl Quinone Methide + CO2 SelfImmolation->SpacerByproduct Workflow for In Vitro Plasma Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation ADC_Sample ADC Sample Incubate Incubate at 37°C ADC_Sample->Incubate Plasma Human or Mouse Plasma Plasma->Incubate TimePoints Collect Aliquots at Various Time Points Incubate->TimePoints Quench Quench Reaction (e.g., Acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge LCMS Analyze by LC-MS Centrifuge->LCMS Quantify Quantify Intact ADC and Released Payload LCMS->Quantify HalfLife Determine Half-Life (t½) Quantify->HalfLife

References

Safety Operating Guide

Proper Disposal of Benzyl (4-hydroxycyclohexyl)carbamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Benzyl (4-hydroxycyclohexyl)carbamate, a compound often utilized in research and development. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all actions must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: While a fume hood provides primary ventilation, a respirator may be necessary for spill cleanup or in areas with inadequate ventilation.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical whose toxicological properties have not been fully investigated.[1] Therefore, it must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and solids, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be securely sealed, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.[3]

    • For liquid spills, absorb the material using a non-combustible absorbent, such as diatomite or universal binders.[1]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]

    • Place all contaminated absorbent and cleaning materials into the designated hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Container Disposal:

    • Empty containers that previously held this compound must also be disposed of as hazardous waste unless thoroughly decontaminated.

    • To decontaminate a container, rinse it multiple times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.

  • Final Disposal:

    • Never dispose of this compound down the drain or in regular trash.[1][3] This compound's persistence in water and soil is considered high, and it may be toxic to aquatic life.[3][4]

    • Arrange for the collection and disposal of the hazardous waste through a certified and licensed environmental waste management service. Ensure compliance with all local, state, and federal regulations.[1]

Hazard and Exposure Data

ParameterInformationSource
Acute Toxicity May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed or inhaled.[5][6]
Persistence High persistence in water/soil and air.[3]
Bioaccumulation Low potential for bioaccumulation.[3]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
First Aid: Skin Flush skin and hair with running water.[5]
First Aid: Ingestion Immediately give a glass of water. Do NOT induce vomiting.[5][7]
First Aid: Inhalation Remove from contaminated area to fresh air.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated materials) B Assess Hazards (Treat as hazardous due to unknown toxicity) A->B E Is there a spill? A->E C Select Appropriate PPE (Goggles, gloves, lab coat) B->C D Collect in Designated Hazardous Waste Container C->D G Store Container Securely (Cool, dry, ventilated area) D->G E->D No F Follow Spill Cleanup Procedure E->F Yes F->D H Contact Certified Waste Disposal Service G->H I Proper Disposal According to Regulations H->I

Caption: Logical flow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Essential Safety and Operational Guidance for Handling Benzyl (4-hydroxycyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Benzyl (4-hydroxycyclohexyl)carbamate based on available data for structurally similar carbamate compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, a thorough, site-specific risk assessment must be conducted by qualified personnel before commencing any work with this chemical. The information provided herein is for research use only and is not intended for diagnostic or therapeutic purposes.

This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Given the general hazard profile of carbamate compounds, stringent adherence to PPE protocols is mandatory to minimize exposure. Carbamates can be absorbed through the skin, and inhalation of dust or vapors may cause respiratory irritation[1][2]. Some related compounds are suspected of causing cancer and can cause serious eye irritation[3].

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a splash hazard.[1]Protects against splashes, dust, and vapors that could cause serious eye irritation.[2][3][4]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1][5] Lab Coat: A standard laboratory coat is required. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1][2]Prevents skin contact and absorption. Carbamates can potentially be absorbed through the skin.[1][2]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[1][2][3]Prevents inhalation of dust or aerosols which may cause respiratory irritation.[3][4]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

2.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

2.2. Safe Handling Protocol:

  • Avoid contact with eyes, skin, and clothing.[3][4]

  • Minimize dust generation and accumulation. Use appropriate tools, such as spatulas, to handle the solid compound.[2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][4][6]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][4]

2.3. Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

All waste containing this compound must be considered hazardous chemical waste.

Table 2: Disposal Procedures

StepProcedure
Waste Characterization All waste containing this compound, including contaminated consumables (e.g., gloves, weigh paper), should be treated as hazardous chemical waste.[2]
Containerization Collect waste in a designated, sealed, and clearly labeled container.[2][7]
Disposal Route Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][7] Do not dispose of down the drain or in regular trash.[2]
Experimental Protocols: Spill and Emergency Procedures

Immediate and appropriate response to spills and emergencies is crucial.

4.1. Small Spills:

  • For small spills of solid material, carefully dampen with an inert absorbent material and transfer to a suitable, clean, dry, closed container for disposal.[3]

  • Use absorbent paper dampened with an appropriate solvent to pick up any remaining material.[3]

4.2. General Spills:

  • Evacuate the area and ensure adequate ventilation.

  • Clean up spills immediately, observing all precautions outlined in the PPE section.

  • Avoid generating dusty conditions.[3]

4.3. First Aid Measures:

  • Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]

  • Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

A 1. Risk Assessment & Planning B 2. Prepare Work Area (Fume Hood, Emergency Equipment) A->B C 3. Don Personal Protective Equipment (PPE) B->C D 4. Weigh and Prepare Compound C->D E 5. Perform Experiment D->E F 6. Decontaminate & Clean Up E->F J Spill or Exposure Event E->J G 7. Doff PPE F->G H 8. Waste Disposal (Hazardous Waste Stream) G->H I 9. Documentation H->I K Emergency Procedures (First Aid, Spill Cleanup) J->K ACTIVATE K->F After Resolution

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.